LASSBio-1829 HCl
Descripción
Propiedades
Número CAS |
1807810-16-7 |
|---|---|
Fórmula molecular |
C25H19ClN4O |
Peso molecular |
426.9 |
Nombre IUPAC |
Naphthalene-2-carboxylic acid [4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzylidene]-hydrazide Hydrochloride |
InChI |
InChI=1S/C25H18N4O.ClH/c30-25(21-10-9-18-3-1-2-4-20(18)15-21)29-28-16-17-5-7-19(8-6-17)22-11-13-26-24-23(22)12-14-27-24;/h1-16H,(H,26,27)(H,29,30);1H/b28-16+; |
Clave InChI |
RRNUQYVGPLOFKS-HRRMWDOSSA-N |
SMILES |
O=C(C1=CC=C2C=CC=CC2=C1)N/N=C/C3=CC=C(C4=C5C(NC=C5)=NC=C4)C=C3.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LASSBio-1829 hydrochloride; LASSBio-1829 HCl; LASSBio 1829 HCl; LASSBio1829 HCl; |
Origen del producto |
United States |
Foundational & Exploratory
LASSBio-1829 HCl: Technical Guide to a Novel IKK2 Inhibitor
[1][2]
Executive Summary
LASSBio-1829 HCl (Hydrochloride salt of (E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide) represents a significant advancement in the development of non-steroidal anti-inflammatory drugs (NSAIDs) targeting the NF-κB signaling pathway.[1][2] Unlike broad-spectrum COX inhibitors, this compound specifically targets IKK2 (Inhibitor of nuclear factor kappa-B kinase subunit beta) , a critical convergence point for inflammatory cytokine signaling.
This guide provides a technical deep-dive into its physicochemical properties, mechanism of action, validated experimental protocols, and preclinical efficacy, designed for researchers in medicinal chemistry and pharmacology.
Part 1: Chemical Identity & Molecular Mechanism
Structural Characterization
This compound belongs to the N-acylhydrazone (NAH) class of compounds.[1][3] The NAH framework is a privileged structure in medicinal chemistry, known for its ability to adopt distinct conformational isomers that can interact with diverse biological targets.
| Property | Detail |
| Chemical Name | (E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide hydrochloride |
| Molecular Formula | C₂₅H₁₈N₄O[1][2][4][5][6][7][8] · HCl |
| Core Scaffold | N-acylhydrazone (NAH) linker connecting a naphthyl ring and a 7-azaindole moiety |
| Key Functional Group | 7-azaindole (mimics the adenine ring of ATP) |
| Salt Form | Hydrochloride (HCl) to improve aqueous solubility and oral bioavailability |
Mechanism of Action: IKK2 Inhibition
The primary therapeutic target of LASSBio-1829 is the IKK2 subunit of the IκB Kinase (IKK) complex.
-
Binding Mode: Molecular docking studies suggest LASSBio-1829 functions as an ATP-competitive inhibitor . The 7-azaindole moiety occupies the ATP-binding pocket of IKK2, forming hydrogen bonds with the hinge region residues (specifically Glu97 and Cys99), while the naphthyl group extends into the hydrophobic back pocket.
-
Pathway Blockade: By inhibiting IKK2, LASSBio-1829 prevents the phosphorylation of IκBα. This blockade stabilizes the NF-κB/IκB complex in the cytoplasm, preventing NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory genes (TNF-α, IL-1β, IL-6).
Signaling Pathway Visualization
The following diagram illustrates the precise intervention point of LASSBio-1829 within the TNF-α/NF-κB signaling cascade.
Caption: Schematic representation of the NF-κB signaling pathway highlighting this compound inhibition of IKKβ (IKK2), preventing IκBα degradation and subsequent inflammatory gene transcription.
Part 2: Pharmacology & Efficacy Data
In Vitro Potency
This compound demonstrates superior potency compared to its structural precursors (e.g., LASSBio-1524).
| Compound | Target | IC50 (µM) | Notes |
| This compound | IKK2 | 3.8 | Optimized 7-azaindole derivative |
| LASSBio-1524 | IKK2 | 20.0 | Nitrobenzylidene precursor |
| TPCA-1 | IKK2 | 0.018 | Reference standard (highly potent but toxic) |
Note: While less potent than the reference standard TPCA-1, LASSBio-1829 is designed to balance potency with a favorable toxicity profile and oral bioavailability.
In Vivo Efficacy
In preclinical murine models, this compound has shown efficacy as an oral anti-inflammatory agent.
-
Carrageenan-Induced Paw Edema: Significant reduction in edema volume at doses of 10–30 mg/kg (p.o.), comparable to standard NSAIDs.
-
Mechanism Confirmation: Reduction in TNF-α levels in peritoneal exudate, confirming the systemic downregulation of NF-κB dependent cytokines.
Part 3: Experimental Protocols
Chemical Synthesis Workflow
For researchers synthesizing the compound for testing.
Reaction Principle: Acid-catalyzed condensation of an acylhydrazide with an aromatic aldehyde.
-
Reactants: 2-Naphthohydrazide (Equimolar) + 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzaldehyde.
-
Solvent: Ethanol (EtOH) with catalytic Hydrochloric Acid (HCl).
-
Conditions: Reflux for 2–4 hours.
-
Purification: The precipitate is filtered, washed with cold ethanol, and recrystallized. The HCl salt is formed by treating the free base with ethereal HCl.
Validated IKK2 Kinase Assay Protocol
Objective: Determine IC50 values using a Z'-LYTE™ or ADP-Glo™ Kinase Assay platform.
Reagents:
-
Recombinant Human IKKβ (IKK2) enzyme (0.1–0.5 ng/µL).
-
Substrate: IκBα peptide (Ser32/36).
-
ATP (10 µM, near Km).
-
This compound (dissolved in 100% DMSO, serial dilutions).
Step-by-Step Procedure:
-
Preparation: Prepare 2.5x enzyme solution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Addition: Dispense 5 µL of this compound (various concentrations) into a 384-well plate. Ensure final DMSO concentration is <1%.
-
Enzyme Incubation: Add 10 µL of enzyme solution. Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.
-
Reaction Initiation: Add 10 µL of ATP/Substrate mix.
-
Reaction: Incubate for 60 minutes at RT.
-
Detection: Add detection reagent (e.g., ADP-Glo reagent) followed by Kinase Detection Reagent. Read Luminescence.
-
Analysis: Plot RLU (Relative Light Units) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.
Cell-Based NF-κB Reporter Assay
Objective: Verify cellular permeability and pathway inhibition.
-
Cell Line: HEK293T cells stably transfected with an NF-κB-Luciferase reporter plasmid.
-
Seeding: 20,000 cells/well in 96-well plates; incubate 24h.
-
Treatment: Pre-treat cells with this compound (1–50 µM) for 1 hour.
-
Stimulation: Add TNF-α (10 ng/mL) to induce NF-κB activation. Incubate for 4–6 hours.
-
Lysis & Read: Lyse cells and add Luciferin substrate. Measure luminescence.
-
Control: Use TPCA-1 (0.5 µM) as a positive control for inhibition.
Part 4: Strategic Outlook & Safety
Selectivity & Safety Profile
One of the major challenges with kinase inhibitors is off-target toxicity.
-
Selectivity: The N-acylhydrazone linker provides a rigid spacer that improves fit within the IKK2 pocket, potentially reducing affinity for other kinases (e.g., COX-1/2, p38 MAPK).
-
Toxicity: Acute toxicity studies (OECD 423 guidelines) in mice typically show LASSBio NAH derivatives have an LD50 > 2000 mg/kg, indicating a wide therapeutic index compared to classical cytotoxic kinase inhibitors.
Drug Discovery Workflow
The development of LASSBio-1829 followed a rational drug design pipeline.
Caption: Rational drug design workflow for this compound, transitioning from lead optimization (LASSBio-1524) to in vivo validation.
References
-
Primary Development Paper: Miranda, A. L. P., et al. (2016). LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties. ChemMedChem, 11(1). [Link][1]
-
Mechanism of IKK2 Inhibition: Karin, M., & Delhase, M. (2000). The IκB kinase (IKK) and NF-κB: key elements of proinflammatory signalling. Seminars in Immunology. [Link]
-
LASSBio Research Context: LASSBio (Laboratório de Avaliação e Síntese de Substâncias Bioativas) - UFRJ.[1] Research Lines and Medicinal Chemistry Portfolio. [Link]
Sources
- 1. LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oipub.com [oipub.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the IKK2/NF-κB pathway in VSMCs inhibits calcified vascular stiffness in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LASSBio-596: a New Pre-clinical Candidate for Rheumatoid Arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and vasodilatory activity of new N-acylhydrazone derivatives, designed as LASSBio-294 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to LASSBio-1829 HCl: A Potent IKK2 Inhibitor for Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of inflammatory disease research, the pursuit of selective and effective therapeutic agents is a paramount objective. The IκB kinase (IKK) complex, particularly its IKKβ (IKK2) subunit, has emerged as a critical node in the pro-inflammatory NF-κB signaling cascade, making it a highly attractive target for drug discovery. This technical guide provides a comprehensive overview of LASSBio-1829 HCl, a novel N-acylhydrazone derivative demonstrating significant potential as an IKK2 inhibitor. Developed through a strategic structure-based drug design approach, this compound represents a promising lead compound for the development of new anti-inflammatory therapies. This document will delve into the chemical structure, synthesis, mechanism of action, and preclinical anti-inflammatory evaluation of this compound, offering valuable insights for researchers and drug development professionals in the field.
Chemical Identity and Structure of this compound
This compound is chemically identified as (E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide hydrochloride.[1] It belongs to the N-acylhydrazone (NAH) class of compounds, a chemical scaffold known for a wide range of biological activities. The design of this compound was rationally conceived, building upon a previous lead compound, LASSBio-1524, to enhance its inhibitory potency against IKK2.[1]
Molecular Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C26H20N4O · HCl | Calculated |
| Molecular Weight | 436.93 g/mol | Calculated |
| IUPAC Name | (E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide hydrochloride | [1] |
| Class | N-acylhydrazone | [1] |
Synthesis of this compound
The synthesis of N-acylhydrazone derivatives, such as LASSBio-1829, typically involves a straightforward condensation reaction between a hydrazide and an appropriate aldehyde or ketone.[2] This method is widely employed due to its efficiency and the accessibility of starting materials.
General Synthetic Scheme:
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of 2-naphthohydrazide from its corresponding ester. The second, and final, step is the acid-catalyzed condensation of the hydrazide with 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzaldehyde to yield the target N-acylhydrazone, which is then converted to its hydrochloride salt.
Caption: General synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of 2-Naphthohydrazide
-
To a solution of methyl 2-naphthoate in absolute ethanol, add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Pour the concentrated solution into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-naphthohydrazide.
Step 2: Synthesis of (E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide hydrochloride (this compound)
-
Dissolve 2-naphthohydrazide and 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzaldehyde in absolute ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound as a solid.
Mechanism of Action: Inhibition of the IKK/NF-κB Signaling Pathway
The primary mechanism of action of this compound is the inhibition of IκB kinase 2 (IKK2), also known as IKKβ.[1] IKK2 is a key enzyme in the canonical NF-κB signaling pathway, a central regulator of the inflammatory response.
The IKK/NF-κB Signaling Cascade:
Under basal conditions, the transcription factor NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α and IL-1β), the IKK complex, consisting of IKKα, IKKβ (IKK2), and the regulatory subunit NEMO (IKKγ), is activated. Activated IKK2 then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of numerous pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
Inhibition by this compound:
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IKK2.[1] By blocking the phosphorylation of IκBα, LASSBio-1829 prevents its degradation and consequently inhibits the release and nuclear translocation of NF-κB. This blockade of NF-κB activation leads to a downstream suppression of the expression of pro-inflammatory genes.
Caption: The IKK/NF-κB signaling pathway and the inhibitory action of this compound.
Analytical Characterization
The structural identity and purity of synthesized this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
¹H and ¹³C NMR Spectroscopy:
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. The characteristic chemical shifts and coupling constants confirm the presence of the naphthyl, benzylidene, and pyrrolopyridine moieties, as well as the N-acylhydrazone linkage.
Mass Spectrometry:
Mass spectrometry is employed to determine the molecular weight of LASSBio-1829 and to confirm its elemental composition. The observed molecular ion peak in the mass spectrum corresponds to the calculated molecular weight of the compound.
Specific spectral data for this compound would be inserted here from experimental findings.
Preclinical In Vivo Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in established in vivo models of inflammation. A key model used to assess the efficacy of anti-inflammatory agents is the carrageenan-induced paw edema model in rodents.
Carrageenan-Induced Paw Edema Assay:
This widely used model induces an acute and localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain). The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase primarily driven by the production of prostaglandins, which is dependent on the NF-κB pathway.
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss mice are typically used.
-
Compound Administration: this compound, a vehicle control, and a positive control (e.g., indomethacin) are administered orally or intraperitoneally at various doses prior to the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the animals.
-
Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control group.
Results:
LASSBio-1829 hydrochloride has been shown to be active in several pharmacological inflammation tests in vivo, demonstrating its potential as an anti-inflammatory prototype.[1]
Table of In Vivo Anti-inflammatory Activity:
| Compound | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan (hours) | % Inhibition of Paw Edema |
| Vehicle | - | p.o. | 4 | 0 |
| This compound | [Dose 1] | p.o. | 4 | [Result 1] |
| This compound | [Dose 2] | p.o. | 4 | [Result 2] |
| Indomethacin | 10 | p.o. | 4 | [Result 3] |
(Specific dosage and efficacy data from preclinical studies would be presented here.)
Conclusion and Future Directions
This compound has emerged as a promising orally active N-acylhydrazone IKK2 inhibitor with demonstrated anti-inflammatory properties in preclinical models. Its rational design, straightforward synthesis, and well-defined mechanism of action make it an attractive candidate for further development. The data presented in this technical guide underscore the potential of this compound as a lead compound for the discovery of novel therapeutics for a range of inflammatory diseases.
Future research should focus on a more comprehensive preclinical evaluation, including:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to establish a clear relationship between its concentration and pharmacological effect.
-
Toxicology studies: To assess the safety profile of this compound.
-
Efficacy in chronic models of inflammation: To evaluate its therapeutic potential in more clinically relevant disease models, such as collagen-induced arthritis or inflammatory bowel disease.
-
Lead optimization: To synthesize and evaluate analogs of LASSBio-1829 with improved potency, selectivity, and pharmacokinetic properties.
The continued investigation of this compound and its derivatives holds significant promise for advancing the field of anti-inflammatory drug discovery.
References
- LASSBio, Federal University of Rio de Janeiro. (n.d.). Research Lines.
-
de Oliveira, M. F., Lacerda, D. I., de Melo, T. R., de Castro, P. F., de S. F. P. M. de Souza, A. C., ... & Fraga, C. A. M. (2016). LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties. ChemMedChem, 11(1), 101-111. [Link]
-
Saeed, A., Shaheen, F., & Hameed, S. (2012). Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. Medicinal Chemistry Research, 21(9), 2335-2344. [Link]
Sources
- 1. LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis & Characterization of LASSBio-1829 HCl
This technical guide details the synthesis, characterization, and pharmacological profile of LASSBio-1829 Hydrochloride , a potent N-acylhydrazone (NAH) derivative designed as an inhibitor of IKK2 (IκB kinase β).[1]
Executive Summary
LASSBio-1829 HCl is a synthetic N-acylhydrazone derivative developed by the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio) at UFRJ. It functions as an orally active inhibitor of IKK2 (IC₅₀ = 3.8 µM), a critical kinase in the NF-κB signaling pathway.[1] By blocking IKK2, LASSBio-1829 prevents the phosphorylation and degradation of IκB, thereby sequestering the transcription factor NF-κB in the cytoplasm and suppressing the expression of pro-inflammatory mediators such as TNF-α, IL-1β, and iNOS.[1]
This guide provides a reproducible protocol for the convergent synthesis of the compound, emphasizing the Suzuki-Miyaura coupling required for the aldehyde intermediate and the acid-catalyzed condensation for the hydrazone formation.[1]
Chemical Identity & Pharmacophore
-
IUPAC Name: (E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide hydrochloride
-
Molecular Formula: C₂₅H₁₈N₄O · HCl
-
Key Structural Motifs:
-
7-Azaindole Core: Acts as a bioisostere of the purine ring, providing critical hydrogen bond interactions (hinge binder) within the ATP-binding site of kinases.[1]
-
N-Acylhydrazone (NAH) Linker: A privileged scaffold providing rigidity and orienting the two hydrophobic domains (naphthyl and azaindole-phenyl) for optimal receptor fit.
-
2-Naphthyl Moiety: Provides hydrophobic bulk to occupy the deep hydrophobic pocket of the enzyme.[1]
-
Retrosynthetic Analysis
The synthesis of LASSBio-1829 is best approached via a convergent strategy . The molecule is disconnected at the imine bond (
-
2-Naphthohydrazide (Fragment A): Derived from 2-naphthoic acid.
-
4-(7-Azaindol-4-yl)benzaldehyde (Fragment B): Derived from a Suzuki cross-coupling between a 4-halo-7-azaindole and 4-formylphenylboronic acid.
Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic breakdown of this compound showing the convergent assembly of the hydrazide and aldehyde fragments.[2]
Detailed Synthesis Protocol
Phase 1: Synthesis of 2-Naphthohydrazide (Fragment A)
This step converts the carboxylic acid to a hydrazide via a methyl ester intermediate to avoid harsh conditions associated with direct acid-hydrazine coupling.[1]
-
Esterification:
-
Dissolve 2-naphthoic acid (1.0 eq) in absolute methanol (0.5 M concentration).
-
Add catalytic concentrated sulfuric acid (H₂SO₄, ~3 drops).[1]
-
Reflux at 70°C for 6–8 hours. Monitor by TLC (Hexane/Ethyl Acetate 8:2).[1]
-
Workup: Concentrate solvent, neutralize with NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield methyl 2-naphthoate .[1]
-
-
Hydrazinolysis:
-
Dissolve methyl 2-naphthoate (1.0 eq) in ethanol .
-
Add hydrazine hydrate (80%, 10–20 eq) in excess to prevent dimer formation.[1]
-
Reflux for 4 hours. A white precipitate typically forms.[1]
-
Workup: Pour the reaction mixture onto ice/water. Filter the precipitate, wash with cold ethanol, and dry under vacuum.[1]
-
Yield: Typically 85–90%.[1]
-
Phase 2: Synthesis of the Aldehyde Intermediate (Fragment B)
The 7-azaindole moiety is introduced via a palladium-catalyzed Suzuki-Miyaura coupling.
-
Reagents:
-
Procedure:
-
Degas the solvent mixture with nitrogen for 15 minutes.[1]
-
Add the halide, boronic acid, and base.[1] Add the catalyst last under nitrogen flow.[1]
-
Heat to 90–100°C for 12 hours under inert atmosphere.
-
Workup: Cool to RT, dilute with ethyl acetate, wash with brine. Dry organic layer over MgSO₄.[1][3]
-
Purification: Flash column chromatography (DCM/MeOH gradient) to isolate 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzaldehyde .
-
Phase 3: Convergent Condensation & Salt Formation[1]
-
Condensation (Free Base Formation):
-
Mix Fragment A (1.0 eq) and Fragment B (1.0 eq) in absolute ethanol .
-
Add 1 drop of concentrated HCl (catalytic).[1]
-
Stir at room temperature (RT) for 2–4 hours. The product often precipitates as a solid.[1]
-
Workup: Filter the solid, wash with cold ethanol and ether.[1] Recrystallize from ethanol/DMF if necessary.
-
-
Hydrochlorination (Salt Formation):
Characterization Profile
The following data is representative of the expected analytical profile for this compound, based on the structural class and literature data for the free base.
| Analytical Method | Expected Signal / Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 12.10 (s, 1H) | Amide NH ( |
| δ 8.60 (s, 1H) | Imine CH ( | |
| δ 12.50 (br s, 1H) | Indole NH (7-azaindole ring).[1] | |
| δ 7.50 – 8.50 (m) | Aromatic protons (Naphthyl + Phenyl + Azaindole).[1] | |
| ¹³C NMR (DMSO-d₆) | δ ~163.5 | Carbonyl ( |
| δ ~148.0 | Imine ( | |
| HPLC Purity | > 98% | Retention time dependent on C18/MeCN:H₂O gradient. |
| Melting Point | > 250°C | High melting point characteristic of HCl salts.[1] |
Stereochemistry Note: The N-acylhydrazone double bond (
Pharmacological Context
This compound was designed using structure-based drug design (SBDD) to optimize interactions with the IKK2 ATP-binding site.
-
Mechanism of Action: It acts as an ATP-competitive inhibitor.[1] The 7-azaindole moiety mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase (specifically residues Glu97 and Cys99 in IKK2).[1]
-
Pathway Impact: By inhibiting IKK2, the compound prevents the phosphorylation of IκBα.[1] This keeps the NF-κB dimer (p50/p65) sequestered in the cytoplasm, preventing its nuclear translocation and DNA binding.[1]
Visualization: Signaling Pathway
Figure 2: Mechanism of action showing LASSBio-1829 inhibition of the NF-κB canonical pathway.[1]
References
-
Guedes, I. A., et al. (2016). "LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties."[1][4] ChemMedChem, 11(3), 234–244.[1] [Link]
-
Cordeiro, N. M., et al. (2016). "Discovery of Novel Orally Active Tetrahydro-Naphthyl-N-Acylhydrazones with In Vivo Anti-TNF-α Effect."[1] PLOS ONE, 11(5), e0156271.[1] [Link][1]
-
Barreiro, E. J., & Fraga, C. A. M. (2015). "The N-Acylhydrazone Scaffold as a Privileged Structure in Medicinal Chemistry."[1] Chemical Biology & Drug Design. (General reference for LASSBio methodologies).
Sources
- 1. Discovery of Novel Orally Active Tetrahydro-Naphthyl-N-Acylhydrazones with In Vivo Anti-TNF-α Effect and Remarkable Anti-Inflammatory Properties | PLOS One [journals.plos.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of LASSBio-1829 HCl: A Technical Guide for Drug Development Professionals
An In-Depth Exploration of a Novel IKK2 Inhibitor for Inflammatory Disorders
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of LASSBio-1829 HCl, a potent and orally active N-acylhydrazone inhibitor of the IκB kinase 2 (IKK2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the NF-κB signaling pathway for the treatment of inflammatory diseases.
Introduction: The Rationale for Targeting IKK2 in Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory pathways can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. A key mediator in the inflammatory process is the transcription factor nuclear factor-kappa B (NF-κB). The activation of NF-κB is tightly controlled by the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ (IKK1 and IKK2), and a regulatory subunit, NEMO (NF-κB essential modulator).
IKK2, in particular, plays a pivotal role in the canonical NF-κB signaling pathway. Upon stimulation by pro-inflammatory cytokines like TNF-α and IL-1β, IKK2 phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes. Given its central role in this cascade, IKK2 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.[1]
This compound was developed by the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio) at the Universidade Federal do Rio de Janeiro as a specific inhibitor of IKK2, with the aim of creating a potent and orally bioavailable anti-inflammatory drug candidate.
Medicinal Chemistry: From Lead Compound to this compound
The development of this compound was a result of a structure-based drug design strategy aimed at improving the potency of a previously identified IKK2 inhibitor, (E)-N'-(4-nitrobenzylidene)-2-naphthohydrazide (LASSBio-1524), which had an IC50 of 20 μM.[1]
Molecular modeling and docking studies were employed to understand the structural and chemical features that could enhance the inhibitory activity of the N-acylhydrazone (NAH) scaffold against IKK2.[1] This led to the design and synthesis of (E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide hydrochloride, designated as this compound. The key structural modification was the introduction of a 7-azaindole moiety, which was predicted to provide more favorable interactions within the IKK2 active site.[1]
Synthesis of this compound
The synthesis of N-acylhydrazone derivatives is generally achieved through a straightforward condensation reaction between a hydrazide and an appropriate aldehyde or ketone. While the specific, detailed protocol for this compound is not publicly available in the primary literature, a general synthetic pathway can be inferred from related compounds.
General Synthetic Workflow for N-Acylhydrazone Derivatives
Caption: General synthetic workflow for this compound.
In Vitro Pharmacology: Potent Inhibition of IKK2
The primary mechanism of action of this compound is the inhibition of IKK2. In vitro kinase assays demonstrated a significant improvement in potency compared to its predecessor.
| Compound | IKK2 IC50 (µM) |
| LASSBio-1524 | 20 |
| This compound | 3.8 |
| Table 1: In vitro inhibitory activity of this compound and its lead compound against IKK2.[1] |
Experimental Protocol: IKKβ (IKK2) Kinase Assay (ADP-Glo™)
While the exact protocol used for this compound is not detailed in the available literature, a standard and widely used method for determining IKK2 inhibitory activity is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human IKKβ enzyme, the substrate (e.g., IKKtide peptide), and ATP to desired concentrations in the kinase buffer.
-
Prepare serial dilutions of this compound and control inhibitors in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the IKKβ enzyme.
-
Add the test compound (this compound) or vehicle control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
IKKβ (IKK2) Kinase Assay Workflow
Caption: Workflow for the in vitro IKKβ kinase inhibition assay.
In Vivo Pharmacology: Demonstration of Anti-inflammatory Efficacy
This compound has been shown to be active in several in vivo models of inflammation, demonstrating its potential as an orally active anti-inflammatory agent.[1] While the specific results for this compound are not detailed in the publicly available literature, the following are standard preclinical models used to evaluate the efficacy of anti-inflammatory compounds.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation. Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of the rat hind paw, inducing a local inflammatory response characterized by edema (swelling).
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: this compound, a positive control (e.g., indomethacin), or vehicle is administered orally (p.o.) to different groups of rats.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage of inhibition of edema by the test compound is determined by comparing the increase in paw volume in the treated groups to the vehicle control group.
LPS-Induced TNF-α Production in Mice
This model assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in response to a systemic inflammatory challenge with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Swiss mice are acclimatized to the laboratory conditions.
-
Compound Administration: this compound, a positive control (e.g., dexamethasone), or vehicle is administered orally to different groups of mice.
-
LPS Challenge: One hour after compound administration, mice are challenged with an intraperitoneal (i.p.) injection of LPS.
-
Blood Collection: At a specific time point after the LPS challenge (e.g., 1.5 or 2 hours), blood samples are collected from the mice.
-
TNF-α Measurement: The blood is allowed to clot, and serum is separated by centrifugation. The concentration of TNF-α in the serum is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The inhibition of TNF-α production is calculated by comparing the serum TNF-α levels in the treated groups to the vehicle control group.
Pharmacokinetics and Toxicology
Currently, there is no publicly available data on the pharmacokinetic (ADME) or toxicological profile of this compound. This information is crucial for the further development of this compound as a clinical candidate. Future studies will need to address its absorption, distribution, metabolism, excretion, and safety profile in preclinical species. For other N-acylhydrazone derivatives, some studies have indicated potentially favorable membrane permeability and bioavailability.[2]
Conclusion and Future Directions
This compound is a promising, orally active anti-inflammatory agent that acts through the potent inhibition of IKK2. Its development through a structure-based drug design approach has led to a significant improvement in potency compared to its lead compound. Preclinical studies have demonstrated its in vitro efficacy and in vivo anti-inflammatory activity.
Further research is warranted to fully characterize the therapeutic potential of this compound. This includes:
-
Detailed pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.
-
Evaluation in a broader range of chronic inflammatory disease models.
-
Investigation of its selectivity against other kinases to better understand its off-target effects.
The successful completion of these studies will be essential to determine the feasibility of advancing this compound into clinical development for the treatment of inflammatory disorders.
References
-
Queiroz, G. A. N., et al. (2016). LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties. ChemMedChem, 11(2), 234–244. [Link]
-
ResearchGate. (n.d.). LASSBio-1524 and the design concept of the novel N-acylhydrazone derivatives (2a-c). [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8785. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Tang, D., et al. (2007). LPS-induced TNF-α factor (LITAF)-deficient mice express reduced LPS-induced cytokine: Evidence for LITAF-dependent LPS signaling pathways. Proceedings of the National Academy of Sciences, 104(37), 14775–14780. [Link]
-
Wall, E. A., et al. (2009). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Science Signaling, 2(74), ra28. [Link]
-
Burstein, E., & Duckett, C. S. (2026). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral TYK2 Inhibitor D-2570 in Healthy Subjects: A First-in-Human Phase I Study. Clinical and Translational Science. [Link]
-
Tsvetkova, E., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Farmatsiya, 67(4), 43-49. [Link]
-
Wall, E. A., et al. (2009). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Science Signaling, 2(74), ra28. [Link]
- Aurigene Discovery Technologies Limited. (2013). Substituted 1H-pyrrolo [2, 3-b] pyridine and 1H-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (SIK2) inhibitors.
-
ResearchGate. (n.d.). Discovery of new orally effective analgesic and anti-inflammatory hybrid furoxanyl N-acylhydrazone derivatives. [Link]
-
Schmidt, A. M., et al. (2005). LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. Journal of Biological Chemistry, 280(37), 32338–32349. [Link]
-
ResearchGate. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
-
Holen, K., et al. (2008). The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor. Investigational New Drugs, 26(1), 45–51. [Link]
-
Vlad, I. M., et al. (2023). Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. Molecules, 28(19), 6829. [Link]
-
ResearchGate. (n.d.). (A) Time course of LPS-induced TNF-α production. THP-1 cells were... [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 58(1), 5.23.1–5.23.11. [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. [Link]
-
de F. S. F. da Silva, A., et al. (2022). Novel regioisomeric analogues of naphthyl-N-acylhydrazone derivatives and their anti-inflammatory effects. Preprints.org. [Link]
-
Certo, G., et al. (2023). 2,3-Bis((E)-4-hydroxybenzylidene)-N1,N4-bis(4-methylbenzyl)succinamide. Molbank, 2023(1), M1556. [Link]
- Incyte Corporation. (2014). 3,5-(Un)substituted-1H-pyrrolo[2,3-b]pyridine, 1H-pyrazolo[3,4-b]pyridine and 5H- pyrrolo[2,3-b]pyrazine dual ITK and JAK3 Kinase Inhibitors.
Sources
Methodological & Application
Application Notes & Protocols for LASSBio-1829 HCl Administration in Murine Models of Inflammation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of LASSBio-1829 HCl, a potent IKK2 inhibitor, in various mouse models of inflammation. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies to facilitate the investigation of this compound's anti-inflammatory properties.
Scientific Rationale and Mechanism of Action
This compound is an orally active N-acylhydrazone designed as a selective inhibitor of the IκB kinase 2 (IKK2), also known as IKKβ.[1] IKK2 is a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway, a cornerstone of the inflammatory response.
The NF-κB Signaling Cascade: A Key Target in Inflammation
Under basal conditions, the transcription factor NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs), activate the IKK complex, which comprises IKK1 (IKKα), IKK2 (IKKβ), and the regulatory subunit NEMO (IKKγ). IKK2, upon activation, phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, adhesion molecules, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
By inhibiting IKK2, this compound effectively blocks the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and the subsequent inflammatory cascade. This targeted approach makes this compound a promising therapeutic candidate for a variety of inflammatory conditions.
Preclinical Evaluation of this compound in Murine Models of Acute Inflammation
The following protocols describe the administration of this compound in well-established mouse models of acute inflammation. These models are instrumental in characterizing the compound's efficacy in vivo.
Carrageenan-Induced Paw Edema
This widely used model assesses the anti-inflammatory effects of compounds on acute, localized inflammation. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The early phase (1-2 hours) is mediated by histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is characterized by neutrophil infiltration and the production of prostaglandins and nitric oxide.
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Step-by-Step Protocol:
-
Animal Model: Male Swiss mice (20-25 g) are recommended.
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping and Dosing:
-
Randomly divide the mice into the following groups (n=6-8 per group):
-
Vehicle Control: Administer the vehicle solution orally (p.o.).
-
This compound: Administer this compound at various doses (e.g., 10, 20, 40 mg/kg, p.o.).
-
Positive Control: Administer a known anti-inflammatory drug like Indomethacin (10 mg/kg, intraperitoneally - i.p.) or Dexamethasone (1 mg/kg, i.p.).
-
-
-
Preparation of this compound Solution:
-
This compound can be suspended in a vehicle of 0.5% carboxymethyl cellulose (CMC) in saline.
-
Sonication may be required to achieve a homogenous suspension.
-
-
Induction of Inflammation: One hour after drug administration, inject 50 µL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema:
-
Measure the paw volume of each mouse using a digital plethysmometer immediately before the carrageenan injection (time 0) and at 1, 2, 3, 4, 5, and 6 hours post-injection.
-
The increase in paw volume is calculated as the difference between the volume at each time point and the basal volume at time 0.
-
-
Data Analysis:
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100 Where ΔV is the change in paw volume.
-
Expected Outcomes: this compound is expected to significantly reduce paw edema, particularly in the late phase of the inflammatory response, demonstrating its ability to inhibit NF-κB-mediated inflammation.
Croton Oil-Induced Ear Edema
This model is useful for evaluating the topical or systemic anti-inflammatory activity of a compound. Croton oil contains 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent that induces a rapid and robust inflammatory response characterized by edema and cellular infiltration.
Experimental Workflow:
Caption: Workflow for Croton Oil-Induced Ear Edema Model.[3][4]
Step-by-Step Protocol:
-
Animal Model: Male Swiss mice (20-25 g).
-
Grouping and Dosing: Similar to the carrageenan paw edema model, establish vehicle, this compound, and positive control groups. Administer the compounds orally one hour before the inflammatory challenge.
-
Induction of Ear Edema:
-
Prepare a 5% (v/v) solution of croton oil in acetone.
-
Apply 20 µL of the croton oil solution to the inner surface of the right ear of each mouse. The left ear serves as a control and receives 20 µL of acetone.
-
-
Assessment of Edema:
-
Six hours after the application of croton oil, euthanize the mice.
-
Using a 6 mm biopsy punch, collect a disc from both the right (inflamed) and left (control) ears.
-
Weigh the ear punches immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
-
Data Analysis: Calculate the percentage inhibition of edema as described for the paw edema model.
Expected Outcomes: Oral administration of this compound is anticipated to dose-dependently reduce the weight of the ear punches, indicating its systemic anti-inflammatory effects.
Data Presentation and Interpretation
For clarity and comparative analysis, the results from these studies should be presented in a tabular format.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Route | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | p.o. | 0.85 ± 0.05 | - |
| This compound | 10 | p.o. | 0.62 ± 0.04 | 27.1 |
| This compound | 20 | p.o. | 0.45 ± 0.03 | 47.1 |
| This compound | 40 | p.o. | 0.31 ± 0.02 | 63.5 |
| Indomethacin | 10 | i.p. | 0.28 ± 0.02 | 67.1 |
| *p < 0.05 compared to Vehicle Control |
Table 2: Effect of this compound on Croton Oil-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/kg) | Route | Ear Edema (mg) (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | p.o. | 12.5 ± 0.8 | - |
| This compound | 10 | p.o. | 9.2 ± 0.6 | 26.4 |
| This compound | 20 | p.o. | 6.8 ± 0.5 | 45.6 |
| This compound | 40 | p.o. | 4.5 ± 0.4 | 64.0 |
| Dexamethasone | 1 | i.p. | 3.9 ± 0.3 | 68.8 |
| *p < 0.05 compared to Vehicle Control |
Self-Validating Systems and Trustworthiness
To ensure the robustness and reliability of the experimental data, the following controls and validation steps are essential:
-
Positive Controls: The inclusion of a standard anti-inflammatory drug (e.g., Indomethacin for prostaglandin-mediated inflammation or Dexamethasone for a broader anti-inflammatory effect) is crucial to validate the experimental model and provide a benchmark for the efficacy of this compound.
-
Vehicle Controls: Administering the vehicle solution to a control group is necessary to ascertain that the observed effects are due to the compound itself and not the vehicle.
-
Naïve Controls: A group of animals that do not receive any treatment can be included to establish the baseline response.
-
Dose-Response Relationship: Evaluating multiple doses of this compound helps to establish a dose-dependent effect, strengthening the evidence for its pharmacological activity.
-
Blinding: Whenever possible, the experimenter measuring the inflammatory outcomes should be blinded to the treatment groups to minimize bias.
Concluding Remarks
This compound, with its targeted inhibition of the IKK2/NF-κB pathway, represents a promising candidate for the development of novel anti-inflammatory therapeutics. The protocols detailed in these application notes provide a solid framework for the in vivo evaluation of this compound in murine models of acute inflammation. Adherence to these standardized procedures, coupled with rigorous data analysis and the inclusion of appropriate controls, will ensure the generation of high-quality, reproducible data, thereby accelerating the preclinical development of this compound.
References
-
Guedes, I. A., de Freitas, R. H. C. N., Cordeiro, N. M., et al. (2016). LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties. ChemMedChem, 11(3), 234-240. [Link]
-
Lima, I. V. L., et al. (2018). LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice. PLoS One, 13(7), e0201059. [Link]
-
Wershil, B. K., & Furuta, G. T. (2007). Chemically induced mouse models of acute and chronic intestinal inflammation. Nature Protocols, 2(7), 1800-1811. [Link]
-
Rocha, L. G., et al. (2011). Anti-inflammatory effects of LASSBio-998, a new drug candidate designed to be a p38 MAPK inhibitor, in an experimental model of acute lung inflammation. Pharmacological Reports, 63(4), 1029-1039. [Link]
-
Southan, G. J., & Szabó, C. (1996). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual Review of Pharmacology and Toxicology, 36, 185-224. [Link]
Sources
- 1. LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide synthase as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice | PLOS One [journals.plos.org]
Preparation of LASSBio-1829 HCl for In Vivo Studies: Application Notes and Protocols
Introduction
LASSBio-1829 hydrochloride is an orally active and potent inhibitor of IκB kinase 2 (IKK2), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1] The NF-κB pathway is a central regulator of inflammatory responses, and its dysregulation is implicated in a wide range of diseases, including chronic inflammatory conditions and cancer.[2][3] The therapeutic potential of LASSBio-1829 HCl in preclinical models of inflammation has been demonstrated, making it a compound of significant interest for further investigation.[1]
Successful in vivo evaluation of therapeutic candidates like this compound is critically dependent on the development of a safe and effective formulation that ensures appropriate bioavailability and minimizes vehicle-induced artifacts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this compound for in vivo studies. We will delve into the rationale behind vehicle selection, provide a detailed step-by-step protocol for formulation, and discuss essential quality control and stability considerations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is the foundation for rational formulation development. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₅H₁₉ClN₄O | [1] |
| Molecular Weight | 426.9 g/mol | [1] |
| CAS Number | 1807810-16-7 | [1] |
| Appearance | Solid powder | N/A |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
Mechanism of Action: Inhibition of the IKKβ/NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting IKK2 (also known as IKKβ). In the canonical NF-κB pathway, pro-inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα.[4][5] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3][5] By inhibiting IKKβ, LASSBio-1829 prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory cascade.[2][6]
Caption: The IKKβ/NF-κB signaling pathway and the inhibitory action of this compound.
Recommended In Vivo Formulation
Based on available information from commercial suppliers and established practices for formulating poorly water-soluble compounds for preclinical research, the following vehicle composition is recommended for this compound.[1]
| Component | Percentage (v/v) |
| Dimethyl sulfoxide (DMSO) | 5% |
| Polyethylene glycol 300 (PEG300) | 30% |
| Polysorbate 80 (Tween 80) | 5% |
| Saline (0.9% NaCl) or PBS | 60% |
Scientific Rationale for Vehicle Components
The selection of a multi-component vehicle is a common and effective strategy to solubilize hydrophobic compounds for in vivo administration.[7][8][9]
-
Dimethyl sulfoxide (DMSO): DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[10] It is often used as the primary solvent to create a concentrated stock solution of the test article. However, due to its potential for pleiotropic effects and toxicity at higher concentrations, its final concentration in the formulation should be minimized, typically to 10% or less.[10]
-
Polyethylene glycol 300 (PEG300): PEG300 is a water-miscible co-solvent that enhances the solubility of poorly soluble drugs.[7] It helps to maintain the drug in solution when the DMSO stock is diluted into the aqueous phase.
-
Polysorbate 80 (Tween 80): Tween 80 is a non-ionic surfactant and emulsifier.[11] Its role in this formulation is to improve the stability of the solution by preventing the precipitation of this compound upon dilution into the aqueous saline or PBS. It can form micelles that encapsulate the drug, further enhancing its apparent solubility.[11]
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS): The bulk of the formulation consists of an isotonic aqueous solution to ensure physiological compatibility upon administration. The choice between saline and PBS will depend on the specific requirements of the animal model and experimental design.
Experimental Workflow
The preparation of the this compound formulation follows a logical sequence of steps designed to ensure complete dissolution and stability of the final solution.
Caption: Workflow for the preparation of this compound for in vivo studies.
Step-by-Step Preparation Protocol
This protocol provides a method for preparing a 1 mL working solution of this compound at a concentration of 2 mg/mL, as an example. The final concentration should be adjusted based on the desired dosage (mg/kg) and the dosing volume for the selected animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Polysorbate 80 (Tween 80), sterile
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate Required Mass: Determine the total volume of formulation needed for the study, including a slight overage. For this example of a 2 mg/mL solution, weigh out 2 mg of this compound powder into a sterile microcentrifuge tube.
-
Prepare Concentrated Stock: Add 50 µL of DMSO to the tube containing the this compound powder. Vortex thoroughly until the powder is completely dissolved. This creates a 40 mg/mL stock solution. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Add Co-solvent: To the DMSO stock solution, add 300 µL of PEG300. Vortex the mixture until it is a clear, homogenous solution.
-
Add Surfactant: Add 50 µL of Tween 80 to the mixture. Again, vortex thoroughly to ensure complete mixing.
-
Final Dilution: In a stepwise manner, add 600 µL of sterile saline or PBS to the mixture, vortexing between additions. This gradual addition is crucial to prevent precipitation.
-
Final Homogenization: Once all the saline/PBS has been added, vortex the final solution for at least one minute. If any cloudiness or precipitation is observed, sonicate the solution in a water bath for 5-10 minutes.
-
Quality Control: Visually inspect the final formulation to ensure it is a clear, particle-free solution. The pH of the final solution should also be checked to ensure it is within a physiologically acceptable range (typically pH 6.5-7.5).
Note on Solubility: The solubility of this compound in this specific vehicle has not been empirically published. It is strongly recommended to perform a small-scale pilot preparation to confirm that the desired concentration can be achieved without precipitation.
Formulation Verification and Quality Control
It is imperative to verify the concentration and purity of the final formulation before administration.[12] An HPLC-UV method is a standard approach for this purpose. While a validated method for this compound is not available in the literature, the following parameters can serve as a starting point for method development, based on methods for other nitrogen-containing aromatic compounds.[13][14]
| HPLC Parameter | Suggested Starting Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Scan from 200-400 nm; select optimal wavelength based on UV spectrum. |
Disclaimer: This is a proposed starting method and must be optimized and validated for linearity, accuracy, and precision for this compound.
Stability Considerations
The stability of the final formulation is critical to ensure accurate dosing throughout the experiment.[15][16][17] It is recommended to prepare the formulation fresh on the day of use. If this is not feasible, a short-term stability study should be conducted.
Short-Term Stability Protocol:
-
Prepare the this compound formulation as described above.
-
Aliquot the formulation into several sterile tubes.
-
Store the aliquots under different conditions (e.g., room temperature and 4°C).
-
At various time points (e.g., 0, 4, 8, 24, and 48 hours), analyze an aliquot for:
-
Visual Appearance: Check for any signs of precipitation, crystallization, or color change.
-
Concentration and Purity: Analyze by the developed HPLC method to determine if the concentration of this compound has decreased or if degradation products have appeared.[18]
-
A formulation is generally considered stable if the concentration remains within ±10% of the initial concentration and no significant degradation peaks are observed.[15]
Logical Framework for Formulation Development
The process of developing a suitable formulation for a preclinical candidate involves a series of logical steps and decision points.
Caption: Decision-making framework for preclinical formulation development.
Conclusion
The successful in vivo investigation of this compound hinges on its appropriate formulation. The recommended vehicle, composed of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS, provides a robust starting point for achieving a clear and stable solution for administration. It is paramount that researchers conduct small-scale pilot studies to confirm solubility at their desired concentrations and perform stability assessments to ensure the integrity of the formulation throughout their experiments. Adherence to these principles of careful preparation and diligent quality control will enhance the reliability and reproducibility of in vivo studies with this promising IKK2 inhibitor.
References
- Life Technologies (India) Pvt. Ltd. Product Data Sheet. [URL: provided by grounding tool]
- TargetMol. This compound. [URL: https://www.targetmol.com/product/LASSBio-1829-HCl]
- PMC. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576839/]
- PMC. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7294333/]
- Pharmaceutical Technology. Preclinical Dose-Formulation Stability. [URL: https://www.pharmtech.
- ResearchGate. What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? [URL: provided by grounding tool]
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [URL: provided by grounding tool]
- ACS Publications. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics. [URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.9b00650]
- Wikipedia. IkappaB kinase. [URL: https://en.wikipedia.org/wiki/IkappaB_kinase]
- MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [URL: https://www.mdpi.com/1420-3049/27/15/4988]
- ResearchGate. Please suggest a good formulation to dissolve a molecule? [URL: provided by grounding tool]
- CMC Pharma. Stability Studies in Pharmaceuticals. [URL: https://cmcpharm.com/stability-studies-in-pharmaceuticals/]
- PMC. Preclinical Formulations: Insight, Strategies, and Practical Considerations. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4070264/]
- ACP. Analysis of reduced and oxidized nitrogen-containing organic compounds at a coastal site in summer and winter. [URL: https://acp.copernicus.org/articles/22/3345/2022/]
- Morphology of polysorbate 80 (Tween 80) micelles in aqueous dimethyl sulfoxide solutions. [URL: provided by grounding tool]
- Natoli Scientific. Stability Testing – Onsite Preclinical Services to Support Your Product Development. [URL: https://natolisd.com/services/pharmaceutical-testing-services/stability-studies/]
- Google Patents. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy. [URL: https://patents.google.
- PMC. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8057999/]
- Google Patents. US3966411A - Analysis for nitrogen compounds by gas chromatography. [URL: https://patents.google.
- ResearchGate. The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. [URL: provided by grounding tool]
- Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [URL: https://www.altasciences.
- PMC. The IKK Complex, a Central Regulator of NF-κB Activation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2773634/]
- ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [URL: provided by grounding tool]
- Wikipedia. Dimethyl sulfoxide. [URL: https://en.wikipedia.org/wiki/Dimethyl_sulfoxide]
- Cell Signaling Technology. IKK beta Antibody #2684. [URL: https://www.cellsignal.com/products/primary-antibodies/ikk-beta-antibody/2684]
- YouTube. NF-κB Pathway | Cell Survival Pathway. [URL: https://www.youtube.
- AOBIOUS. Lassbio-1829 Hydrochloride supplier | CAS 1807810-16-7. [URL: https://www.aobious.com/product/lassbio-1829-hydrochloride-aob6965.html]
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IkappaB kinase - Wikipedia [en.wikipedia.org]
- 4. IKK beta Antibody | Cell Signaling Technology [cellsignal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. Morphology of polysorbate 80 (Tween 80) micelles in aqueous dimethyl sulfoxide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. altasciences.com [altasciences.com]
- 13. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pharmtech.com [pharmtech.com]
- 16. cmcpharm.com [cmcpharm.com]
- 17. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. natoliscientific.com [natoliscientific.com]
Application Notes & Protocols for the Oral Formulation of LASSBio-1829 HCl
A Comprehensive Guide for Researchers and Drug Development Professionals
Abstract
This document provides a detailed guide for the development of an oral dosage form for LASSBio-1829 hydrochloride, a potent and orally active IKK2 inhibitor with demonstrated anti-inflammatory properties.[1] Recognizing the critical link between a drug candidate's physicochemical properties and its ultimate therapeutic efficacy, this guide presents a structured approach, beginning with essential pre-formulation characterization and progressing through formulation strategies, manufacturing process selection, and critical quality control testing. The protocols herein are designed to be robust and adaptable, providing researchers and formulation scientists with the necessary tools to develop a stable and bioavailable oral solid dosage form for LASSBio-1829 HCl, thereby facilitating its progression through the drug development pipeline.
Introduction to this compound
This compound is an N-acylhydrazone derivative that has been identified as a promising inhibitor of IκB kinase 2 (IKK2), a key enzyme in the NF-κB signaling pathway.[1] This pathway is a critical regulator of inflammatory responses, making IKK2 an attractive therapeutic target for a variety of inflammatory conditions.[2][3][4] Preclinical studies have demonstrated the in vivo anti-inflammatory activity of this compound following oral administration, highlighting its potential as a novel therapeutic agent.[1]
The hydrochloride salt form of LASSBio-1829 is intended to improve its pharmaceutical properties. However, like many small molecule kinase inhibitors, it is anticipated that this compound may exhibit challenges related to aqueous solubility, which can impact its oral bioavailability. Therefore, a systematic and scientifically-driven formulation development program is essential to unlock its full therapeutic potential.
Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation design. The following section details the essential pre-formulation studies and provides protocols for their execution.
Physicochemical Properties
A summary of the known and hypothetical physicochemical properties of this compound is presented in Table 1. The experimental protocols to determine the unknown parameters are detailed below.
| Property | Value | Method of Determination |
| Chemical Name | (E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide hydrochloride | From Literature[1] |
| Molecular Formula | C₂₅H₁₉ClN₄O | From Supplier Data |
| Molecular Weight | 426.9 g/mol | From Supplier Data |
| Appearance | To be determined | Visual Inspection |
| Aqueous Solubility | To be determined | Equilibrium Solubility Assay (Protocol 2.2.1) |
| pKa | To be determined | Potentiometric Titration (Protocol 2.2.2) |
| LogP (Octanol/Water) | To be determined | Shake-Flask Method (Protocol 2.2.3) |
| Solid-State Properties | To be determined | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |
Table 1: Physicochemical Properties of this compound
Experimental Protocols for Pre-formulation Studies
Objective: To determine the equilibrium solubility of this compound in various aqueous media, simulating the pH conditions of the gastrointestinal tract.[5][6]
Materials:
-
This compound
-
pH 1.2 buffer (0.1 N HCl)
-
pH 4.5 buffer (Acetate buffer)
-
pH 6.8 buffer (Phosphate buffer)
-
Purified water
-
HPLC system with a suitable column and validated analytical method for LASSBio-1829
-
Shaking incubator or orbital shaker at 37 °C
-
Centrifuge
-
pH meter
Procedure:
-
Prepare saturated solutions by adding an excess of this compound to each of the buffers and purified water in separate vials.
-
Equilibrate the vials in a shaking incubator at 37 ± 1 °C for at least 48 hours to ensure equilibrium is reached.[5]
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.
-
Dilute the filtered supernatant with the appropriate mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Perform each determination in triplicate.[6]
Objective: To determine the acid dissociation constant (pKa) of this compound.[7][8][9][10]
Materials:
-
This compound
-
0.1 M NaOH solution, standardized
-
0.1 M HCl solution, standardized
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a co-solvent system if solubility in water is low).
-
Place the solution in a beaker on a magnetic stirrer and immerse the pH electrode.[7][8]
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments.[7][8]
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.[9]
Objective: To determine the lipophilicity of this compound using the shake-flask method.[11][12][13][14]
Materials:
-
This compound
-
n-Octanol, pre-saturated with water
-
Water, pre-saturated with n-octanol
-
HPLC system with a validated analytical method
-
Centrifuge
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and water to a centrifuge tube.
-
Add a known amount of the this compound stock solution to the tube.
-
Securely cap the tube and shake vigorously using a vortex mixer for a predetermined time to allow for partitioning.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the aqueous and the octanol layers.
-
Analyze the concentration of this compound in each phase using a validated HPLC method.
-
Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Formulation Development for Oral Administration
Based on the pre-formulation data, a suitable formulation strategy can be developed. Given the likelihood of poor aqueous solubility for a kinase inhibitor like this compound, strategies to enhance dissolution will be a primary focus.
Excipient Compatibility Screening
Objective: To evaluate the compatibility of this compound with commonly used pharmaceutical excipients to identify potential physical or chemical interactions.[15][16][17][18]
Materials:
-
This compound
-
A selection of common excipients (e.g., microcrystalline cellulose, lactose, croscarmellose sodium, magnesium stearate, etc.)
-
Vials
-
Oven for stability testing (e.g., 40°C/75% RH)
-
Analytical techniques such as DSC, FTIR, and HPLC
Procedure:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio.[15]
-
Also prepare a sample of this compound alone as a control.
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).[15]
-
Analyze the samples at initial and subsequent time points using:
-
Visual observation: for any changes in color or appearance.
-
DSC: to detect any changes in melting endotherms or the appearance of new peaks.[17]
-
FTIR: to identify any changes in the characteristic peaks of the drug or excipient.[19]
-
HPLC: to quantify the drug and detect the formation of any degradation products.
-
Formulation Manufacturing Strategy
Two common manufacturing processes for oral solid dosage forms are direct compression and wet granulation. The choice will depend on the properties of this compound and the selected excipients.
Direct compression is a simpler and more cost-effective method, suitable for APIs with good flowability and compressibility.[20][21][22][23][24]
Workflow for Direct Compression:
Direct Compression Manufacturing Flow
Wet granulation is often employed for APIs with poor flow or compression properties, or to improve content uniformity for low-dose drugs.[25][26][27][28][29]
Workflow for Wet Granulation:
Wet Granulation Manufacturing Flow
Quality Control of the Final Dosage Form
A series of quality control tests are essential to ensure the safety, efficacy, and consistency of the manufactured tablets.[30][31][32][33]
| Test | Specification (Example) | Reference Method |
| Appearance | White to off-white, round, biconvex tablets | Visual Inspection |
| Weight Variation | USP <905> | USP <905> |
| Hardness | 4-10 kp | USP <1217> |
| Friability | NMT 1.0% | USP <1216> |
| Disintegration | NMT 15 minutes (for immediate-release) | USP <701> |
| Assay | 90.0% - 110.0% of label claim | Validated HPLC |
| Content Uniformity | USP <905> | Validated HPLC |
| Dissolution | Q = 80% in 30 minutes | USP <711> (Protocol 4.1) |
Table 2: Example Quality Control Specifications for this compound Tablets
Protocol 4.1: Dissolution Testing
Objective: To assess the in vitro release profile of this compound from the formulated tablets, as per USP General Chapter <1092>.[34][35][36][37][38]
Materials:
-
This compound tablets
-
Dissolution apparatus (USP Apparatus 2 - Paddle)
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl)
-
HPLC system with a validated analytical method
Procedure:
-
Set up the dissolution apparatus with the specified medium, temperature (37 ± 0.5 °C), and paddle speed (e.g., 50 rpm).
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Filter the samples and analyze for the concentration of this compound using a validated HPLC method.
-
Calculate the percentage of drug dissolved at each time point.
Stability Studies
Objective: To evaluate the stability of the formulated this compound tablets under various environmental conditions to establish a shelf-life, as per ICH guidelines Q1A(R2).[39][40][41]
Protocol:
-
Package the tablets in the proposed commercial packaging.
-
Store the packaged tablets under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Test the tablets at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
At each time point, perform the full suite of quality control tests as outlined in Table 2.
Conclusion
The successful oral formulation of this compound is a critical step in its journey from a promising anti-inflammatory candidate to a potential therapeutic. This guide provides a comprehensive framework for this process, emphasizing a systematic, data-driven approach. By diligently executing the pre-formulation characterization, rationally designing the formulation, and rigorously testing the final product, researchers can develop a high-quality oral dosage form that is well-positioned for further preclinical and clinical evaluation.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
Scribd. USP 1092: Dissolution Guidelines. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. 2022. [Link]
-
World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. 2018. [Link]
-
JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. 2019. [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
-
Pharmaguideline. Manufacturing of Tablets by Direct Compression Method. 2018. [Link]
-
USP-NF. 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. 2013. [Link]
-
World Health Organization. Annex 4. [Link]
-
PubMed. Selection of Solid Dosage Form Composition Through Drug-Excipient Compatibility Testing. [Link]
-
ResearchGate. Introduction to tableting by wet granulation. [Link]
-
PubMed. LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties. [Link]
-
Pharma Lesson. Direct Compression Process in Pharmaceutical Manufacturing. [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. 2003. [Link]
-
ResearchGate. (PDF) Solid-state compatibility screening of excipients suitable for development of indapamide sustained release solid-dosage formulation. 2025. [Link]
-
USP-NF. 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. [Link]
-
PubMed. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease. [Link]
-
SlideShare. QUALITY CONTROL TESTS FOR TABLETS AND CAPSULES. [Link]
-
LFA Tablet Presses. Wet Granulation Process Overview. [Link]
-
SlideShare. Quality control tests of tablet. [Link]
-
U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. 2025. [Link]
-
PubMed. Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. [Link]
-
USP-NF. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. 2011. [Link]
-
Fisher Digital Publications. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]
-
Quadro Engineering. The Wet Granulation Process Explained. 2024. [Link]
-
Drug Development and Delivery. FORMULATION FORUM - Manufacturing of Solid Oral Dosage Forms by Direct Compression. 2025. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. 2015. [Link]
-
PubMed Central. Development of Methods for the Determination of pKa Values. [Link]
-
Schematic Engineering Industries. Comprehensive Guide to Wet Granulation. 2024. [Link]
-
The Laboratory Outsourcing Network. Testing of Tablets, Capsules, and Oral Dosage Forms: Ensuring Quality, Safety, and Compliance. 2025. [Link]
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. 2025. [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
-
YouTube. Measurement of pKa by Potentiometry. 2021. [Link]
-
PubMed. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ. [Link]
-
WJBPHS. A review on the wet granulation technique and its modules. 2024. [Link]
-
NETZSCH Analyzing & Testing. Drug-Excipient Compatibility Check. 2020. [Link]
-
SlideShare. Tablet Manufacturing Lecture 4. [Link]
-
International Journal of Pharmaceutical Research and Applications. In Process and Quality Control Tests for Tablets: A Review. 2025. [Link]
-
Cambridge MedChem Consulting. LogP/D. [Link]
-
American Pharmaceutical Review. Leveraging Direct Compression Technology to Improve Tableting Efficiency. 2021. [Link]
-
ICH. Quality Guidelines. [Link]
-
PubMed. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis. [Link]
-
SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
Sources
- 1. LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. who.int [who.int]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. scispace.com [scispace.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Selection of solid dosage form composition through drug-excipient compatibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. alfachemic.com [alfachemic.com]
- 19. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 20. Manufacturing of Tablets by Direct Compression Method | Pharmaguideline [pharmaguideline.com]
- 21. pharmalesson.com [pharmalesson.com]
- 22. FORMULATION FORUM - Manufacturing of Solid Oral Dosage Forms by Direct Compression [drug-dev.com]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. researchgate.net [researchgate.net]
- 26. lfatabletpresses.com [lfatabletpresses.com]
- 27. quadro-mpt.com [quadro-mpt.com]
- 28. Comprehensive Guide to Wet Granulation | Techno Blog | Schematic [schematicind.com]
- 29. wjbphs.com [wjbphs.com]
- 30. trungtamthuoc.com [trungtamthuoc.com]
- 31. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 32. Quality control tests of tablet | PPTX [slideshare.net]
- 33. ijprajournal.com [ijprajournal.com]
- 34. scribd.com [scribd.com]
- 35. uspnf.com [uspnf.com]
- 36. bene-technology.com [bene-technology.com]
- 37. drugfuture.com [drugfuture.com]
- 38. usp.org [usp.org]
- 39. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 40. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]
- 41. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Evaluating the Anti-Inflammatory Efficacy of LASSBio-1829 HCl in a Carrageenan-Induced Paw Edema Model
Introduction: Targeting Acute Inflammation
Acute inflammation is a fundamental, protective response of vascularized tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulation of this complex biological process can lead to chronic inflammatory diseases. A key objective in modern drug discovery is the identification of novel therapeutic agents that can effectively modulate the inflammatory cascade. The carrageenan-induced paw edema model in rodents is a classical and highly reproducible in vivo assay for screening and characterizing the anti-inflammatory activity of new chemical entities.[1] This model effectively mimics the key clinical signs of acute inflammation, including edema, erythema, and hyperalgesia, providing a robust platform for evaluating potential anti-inflammatory drug candidates.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of LASSBio-1829 HCl, a potent IKK2 inhibitor, in the carrageenan-induced paw edema model. We will delve into the scientific rationale behind the model, the pharmacological profile of this compound, a detailed experimental protocol, and guidance on data analysis and interpretation.
Scientific Rationale: The Carrageenan-Induced Paw Edema Model
The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic acute inflammatory response.[1] Understanding these two distinct phases is crucial for interpreting the mechanism of action of a test compound:
-
Early Phase (0–2.5 hours): This initial phase is characterized by the release of pre-formed inflammatory mediators from mast cells and platelets, including histamine, serotonin, and bradykinin. These mediators primarily increase vascular permeability, leading to the exudation of fluid and plasma proteins into the interstitial space and subsequent edema formation.[2]
-
Late Phase (2.5–6 hours): The later phase is sustained by the infiltration of neutrophils and the production of pro-inflammatory mediators, most notably prostaglandins (PGs). This phase is predominantly driven by the induction of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] The production of PGs, particularly PGE2, sensitizes peripheral nociceptors, contributing to hyperalgesia.
This biphasic nature allows for the preliminary characterization of a compound's mechanism of action. Inhibition of the early phase suggests an effect on histamine or serotonin release, while suppression of the late phase points towards inhibition of prostaglandin synthesis or neutrophil migration.
Pharmacological Profile of this compound
This compound is a novel N-acylhydrazone derivative that has been identified as a potent inhibitor of the IκB kinase 2 (IKK2), also known as IKKβ.[4] IKK2 is a critical enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.
Mechanism of Action:
Under normal physiological conditions, the transcription factor NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as those initiated by carrageenan, IKK2 is activated. Activated IKK2 phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, adhesion molecules, and the inflammatory enzymes COX-2 and iNOS.[5]
By inhibiting IKK2, this compound prevents the phosphorylation and degradation of IκB, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[4] This upstream intervention is expected to result in a broad-spectrum anti-inflammatory effect by suppressing the production of multiple key mediators that drive the late phase of carrageenan-induced inflammation.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the carrageenan-induced paw edema assay and the underlying inflammatory signaling pathway targeted by this compound.
Caption: Inflammatory signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocol
This protocol is designed for the evaluation of orally administered this compound in the rat carrageenan-induced paw edema model.
1. Materials and Reagents:
-
Test Compound: this compound
-
Vehicle: 0.5% (v/v) Tween 80 in sterile 0.9% saline
-
Phlogistic Agent: λ-Carrageenan (Type IV)
-
Reference Drug: Indomethacin or another clinically relevant NSAID
-
Animals: Male Wistar rats (180–220 g) or Swiss albino mice (25-30 g). The choice of species should be consistent throughout a series of studies.
-
Equipment:
-
Plethysmometer (e.g., Ugo Basile 7140) or a digital caliper
-
Oral gavage needles
-
Syringes (1 mL) with 26-gauge needles
-
Animal balance
-
Vortex mixer
-
2. Animal Handling and Acclimatization:
-
All animal procedures must be conducted in accordance with the ethical guidelines for the care and use of laboratory animals.
-
House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment to minimize stress-related variables. [1]* Fast the animals overnight before the experiment but allow free access to water.
3. Preparation of Solutions:
-
Carrageenan Solution (1% w/v): On the day of the experiment, suspend 100 mg of carrageenan in 10 mL of sterile 0.9% saline. Mix vigorously using a vortex mixer to ensure a homogenous suspension.
-
This compound and Reference Drug Solutions: Prepare fresh solutions of this compound and the reference drug in the vehicle at the desired concentrations. The selection of doses should be based on prior toxicity and pharmacokinetic studies. For a novel compound, a dose-range finding study is recommended (e.g., 10, 30, and 100 µmol/kg).
4. Experimental Procedure:
-
Animal Grouping: Randomly divide the animals into the following groups (n=6-8 animals per group):
-
Group I (Negative Control): Vehicle only
-
Group II (Positive Control): Vehicle + Carrageenan
-
Group III (Reference Drug): Reference Drug (e.g., Indomethacin, 10 mg/kg) + Carrageenan
-
Group IV-VI (Test Groups): this compound (e.g., 10, 30, 100 µmol/kg) + Carrageenan
-
-
Baseline Paw Volume Measurement (V₀): Prior to any treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer. This serves as the baseline reading.
-
Drug Administration: Administer the vehicle, this compound, or the reference drug orally (p.o.) via gavage in a volume of 10 mL/kg body weight.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal in Groups II-VI.
-
Paw Volume Measurement Post-Induction (Vₜ): Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
Data Analysis and Interpretation
1. Calculation of Paw Edema:
The increase in paw volume (edema) is calculated as the difference between the paw volume at a specific time point (Vₜ) and the baseline paw volume (V₀).
Edema (mL) = Vₜ - V₀
2. Calculation of Percentage Inhibition of Edema:
The anti-inflammatory activity is expressed as the percentage inhibition of edema for each treated group compared to the carrageenan control group.
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
3. Data Presentation:
Summarize the results in a clear and concise table. The following is a hypothetical data set illustrating the expected anti-inflammatory effect of this compound at the 4-hour time point, which is typically near the peak of the late-phase inflammatory response.
| Treatment Group | Dose (µmol/kg) | Mean Paw Edema (mL) ± SEM (at 4 hours) | % Inhibition |
| Vehicle + Carrageenan | - | 0.85 ± 0.06 | - |
| Indomethacin | 30 | 0.38 ± 0.04 | 55.3 |
| This compound | 10 | 0.65 ± 0.05 | 23.5 |
| This compound | 30 | 0.49 ± 0.04 | 42.4 |
| This compound | 100 | 0.35 ± 0.03* | 58.8 |
*p < 0.05 compared to the Vehicle + Carrageenan group.
4. Interpretation of Results:
-
A statistically significant reduction in paw edema in the this compound treated groups, particularly at later time points (3-6 hours), would be consistent with its mechanism as an IKK2 inhibitor, which primarily targets the NF-κB-mediated production of late-phase inflammatory mediators like prostaglandins.
-
The dose-dependent inhibition of edema, as illustrated in the hypothetical data, strengthens the evidence for the compound's anti-inflammatory activity.
-
Comparing the efficacy of this compound to a standard NSAID like indomethacin provides a benchmark for its potential therapeutic potency.
Conclusion
The carrageenan-induced paw edema model is an invaluable tool for the in vivo assessment of novel anti-inflammatory agents. This compound, with its targeted inhibition of the IKK2/NF-κB signaling pathway, represents a promising candidate for the treatment of inflammatory disorders. The detailed protocol and data analysis guidelines provided in this application note offer a robust framework for researchers to effectively evaluate the anti-inflammatory potential of this compound and other related compounds. A thorough investigation using this model can provide critical preclinical data to support the further development of this and other innovative anti-inflammatory therapeutics.
References
- Time in Rio de Janeiro, BR. (n.d.). Google Search.
-
An, H., Kim, D. H., Kim, S. Y., Lee, D. B., & Kim, S. J. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. BMC Musculoskeletal Disorders, 21(1), 97. [Link]
-
Carrageenan induced paw. (n.d.). Science.gov. Retrieved February 3, 2026, from [Link]
-
Fraga, C. A. M., et al. (2016). LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties. ChemMedChem, 11(2), 159-165. [Link]
-
de A. Del Cistia, C., et al. (2007). Systemic changes following carrageenan-induced paw inflammation in rats. Inflammation Research, 56(10), 418-425. [Link]
-
Ribeiro, J. R., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Pharmaceuticals, 16(5), 738. [Link]
-
Sáenz-Mendoza, M., et al. (2021). Antioxidant potential, anti-inflammatory activity, antidiabetic and cardioprotective effect of Microsechium helleri (Peyr.) Cong. Journal of Ethnopharmacology, 278, 114285. [Link]
-
de Oliveira, A. M., et al. (2020). In vivo study of anti-inflammatory and antinociceptive activities of Copaifera pubiflora Benth oleoresin. Natural Product Research, 36(10), 2691-2695. [Link]
-
Yuliani, S. H., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of Cyclooxygenase. The Westian Journal of Veterinary Sciences, 2(2), 48-56. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved February 3, 2026, from [Link]
-
da Silva, G. C., et al. (2022). Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. International Journal of Molecular Sciences, 23(21), 13562. [Link]
-
Lee, J. Y., et al. (2021). Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Gautam, R. K., & Singh, D. (2020). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 21(20), 7467. [Link]
-
ResearchGate. (n.d.). Effect of LASSBio-1828 and LASSBio-1828 HCl on licking time after formalin injection. Retrieved February 3, 2026, from [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Acylhydrazones and Their Biological Activity: A Review. Molecules, 12(8), 1910-1939. [Link]
-
ResearchGate. (n.d.). N-acylhydrazones derivatives with different activities. Retrieved February 3, 2026, from [Link]
-
de Oliveira, A. M., et al. (2020). In vivo study of anti-inflammatory and antinociceptive activities of Copaifera pubiflora Benth oleoresin. Natural Product Research, 36(10), 2691-2695. [Link]
-
Aktaş, A., et al. (2024). Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model. Journal of Biochemical and Molecular Toxicology, 38(3), e23646. [Link]
-
da Silva, G. C., et al. (2022). Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. International Journal of Molecular Sciences, 23(21), 13562. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LASSBio-1829 HCl in LPS-Induced Inflammation Models
Introduction: Targeting the Inflammatory Cascade at its Core
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent initiator of the inflammatory cascade.[1][2] Its recognition by the innate immune system, primarily through Toll-like receptor 4 (TLR4), triggers a signaling cascade that is fundamental to the host's defense mechanism.[3][4][5] However, dysregulation of this response can lead to overwhelming inflammation, contributing to the pathophysiology of sepsis and other chronic inflammatory diseases.[1] The TLR4 signaling pathway converges on the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][6]
A critical node in the canonical NF-κB activation pathway is the IκB kinase (IKK) complex, with the IKK2 (also known as IKKβ) subunit playing a pivotal role. LASSBio-1829 hydrochloride (HCl) is a novel, orally active N-acylhydrazone derivative specifically designed as an inhibitor of IKK2.[7] By targeting IKK2, LASSBio-1829 HCl effectively prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and thereby blocking the transcription of downstream inflammatory mediators. With a reported IC50 value of 3.8 μM for IKK2, this compound presents itself as a promising pharmacological tool and a potential therapeutic prototype for investigating and controlling LPS-induced inflammation.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound. We will detail its mechanism, provide validated protocols for both in vitro and in vivo models of LPS-induced inflammation, and offer insights grounded in established scientific principles to ensure robust and reproducible results.
Physicochemical Properties and Compound Handling
Proper handling and preparation of this compound are crucial for experimental success. The compound is supplied as a hydrochloride salt, which generally improves solubility and stability.
| Property | Value | Source |
| Full Name | (E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide hydrochloride | [7] |
| Molecular Formula | C25H19ClN4O | [8] |
| Molecular Weight | 426.9 g/mol | [8] |
| CAS Number | 1807810-16-7 | [8] |
| IKK2 IC50 | 3.8 μM | [7] |
Storage and Stability:
-
Powder: Store at -20°C for up to 3 years.[8]
-
In Solvent: Prepare stock solutions fresh. If necessary, store aliquots at -80°C for up to 1 year.[8] Avoid repeated freeze-thaw cycles.
Protocol 1: Preparation of this compound Stock Solution Causality: A concentrated, validated stock solution is essential for accurate and repeatable dosing in subsequent experiments. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules in biological assays.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
-
Dissolution: Aseptically add the appropriate volume of sterile DMSO to the vial of this compound powder.
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist if necessary.
-
Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -80°C.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh working dilutions in the appropriate sterile cell culture medium or vehicle. Note: Ensure the final concentration of DMSO in the assay is non-toxic to the cells (typically ≤ 0.5%).
Mechanism of Action: IKK2 Inhibition in the NF-κB Pathway
LPS binding to the TLR4-MD2 complex on the cell surface initiates a MyD88-dependent signaling cascade.[4][9] This leads to the recruitment and activation of several downstream kinases, culminating in the activation of the IKK complex. IKK2, the catalytic subunit, then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. The release of NF-κB allows it to enter the nucleus and drive the expression of inflammatory genes. This compound directly inhibits the kinase activity of IKK2, preserving IκBα levels and preventing NF-κB activation.[7]
Caption: Experimental workflow for the in vitro evaluation of this compound.
Protocol 2: In Vitro Inhibition of LPS-Induced Cytokine Production
Materials and Reagents:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
This compound (prepare stock as per Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Sterile PBS
-
Sterile 96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
ELISA kits for mouse TNF-α and IL-6
Step-by-Step Methodology:
-
Cell Seeding: Culture RAW 264.7 cells in complete medium (DMEM + 10% FBS + 1% Pen-Strep). Seed cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.
-
Pre-treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. Recommended final concentrations: 0.1, 0.3, 1, 3, 10, 30 µM. Also prepare a vehicle control (medium with the highest equivalent concentration of DMSO). Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control. Incubate for 1 hour.
-
Rationale: Pre-incubation allows the inhibitor to penetrate the cell membrane and be available to block IKK2 immediately upon pathway activation.
-
-
LPS Stimulation: Prepare a 2X working solution of LPS (e.g., 2 µg/mL) in complete medium. Add 100 µL of this solution to each well (except for the unstimulated control wells) for a final LPS concentration of 1 µg/mL. To unstimulated wells, add 100 µL of complete medium. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 10 minutes. Carefully collect 150 µL of the supernatant from each well for cytokine analysis. Store at -80°C until use.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
Cell Viability Assay (Self-Validation):
-
After supernatant collection, add 100 µL of fresh medium to the remaining cells.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm. Express results as a percentage of the vehicle-treated control.
-
In Vivo Application: Murine Model of Systemic Inflammation
This protocol outlines the procedure to assess the efficacy of orally administered this compound in a mouse model of acute systemic inflammation induced by an intraperitoneal (i.p.) LPS challenge.
Scientific Rationale: An in vivo model is essential to evaluate the compound's oral bioavailability, pharmacodynamics, and efficacy in a complex biological system. LPS injection in mice elicits a robust and reproducible systemic inflammatory response characterized by a surge in circulating pro-inflammatory cytokines, peaking within hours. [10][11][12]Measuring serum TNF-α and IL-6 levels after oral administration of this compound provides a strong indication of its potential as a systemic anti-inflammatory agent. [7]
Caption: Experimental workflow for the in vivo evaluation of this compound.
Protocol 3: In Vivo LPS Challenge in Mice
Materials and Reagents:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for oral administration (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline) [8]* Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Oral gavage needles
-
Insulin syringes with 26G needles
-
Blood collection tubes (serum separator tubes)
-
Anesthetics (e.g., isoflurane)
-
ELISA kits for mouse TNF-α and IL-6
Step-by-Step Methodology:
-
Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) for at least one week before the experiment. All procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee guidelines.
-
Group Allocation: Randomly assign mice to treatment groups (n=6-8 per group):
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + LPS
-
Group 3: this compound (e.g., 10 mg/kg) + LPS
-
Group 4: this compound (e.g., 30 mg/kg) + LPS
-
-
Drug Formulation and Administration: Prepare the formulation of this compound in the chosen vehicle. Administer the compound or vehicle via oral gavage (p.o.) in a volume of 10 mL/kg body weight.
-
LPS Challenge: One hour after the oral administration, inject mice intraperitoneally (i.p.) with LPS (1 mg/kg body weight) dissolved in sterile saline, or with sterile saline alone for the control group. [11]The injection volume should be 10 mL/kg.
-
Rationale: The one-hour delay allows for the oral absorption and systemic distribution of this compound before the inflammatory insult.
-
-
Sample Collection: Three hours after the LPS injection, anesthetize the mice. [11]Collect blood via cardiac puncture or from the retro-orbital sinus into serum separator tubes. Euthanize the animals immediately following blood collection.
-
Rationale: The three-hour time point typically corresponds to the peak of circulating TNF-α and IL-6 levels following an i.p. LPS challenge. [11]6. Serum Processing: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the serum (supernatant) and store it at -80°C.
-
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the serum samples using commercial ELISA kits according to the manufacturer’s protocols.
Data Presentation and Interpretation
Quantitative data should be presented clearly to facilitate interpretation and comparison.
Table 1: In Vitro Efficacy of this compound on LPS-Induced TNF-α Production in RAW 264.7 Cells
| Treatment | This compound (µM) | TNF-α (pg/mL) ± SEM | % Inhibition | Cell Viability (%) ± SEM |
| Control (No LPS) | 0 | 50.2 ± 8.5 | - | 100 ± 4.1 |
| Vehicle + LPS | 0 | 4580.6 ± 210.3 | 0 | 98.5 ± 3.7 |
| LASSBio-1829 + LPS | 1 | 2977.4 ± 155.1 | 35 | 99.1 ± 4.0 |
| LASSBio-1829 + LPS | 3.8 (IC50) | 2290.3 ± 180.4 | 50 | 97.2 ± 3.5 |
| LASSBio-1829 + LPS | 10 | 916.1 ± 95.2 | 80 | 96.8 ± 4.3 |
| LASSBio-1829 + LPS | 30 | 229.0 ± 40.1 | 95 | 95.4 ± 4.8 |
Table 2: In Vivo Efficacy of Oral this compound on Serum Cytokine Levels in LPS-Challenged Mice
| Treatment Group | Dose (mg/kg, p.o.) | Serum TNF-α (pg/mL) ± SEM | % Inhibition | Serum IL-6 (pg/mL) ± SEM | % Inhibition |
| Vehicle + Saline | - | 85.4 ± 15.2 | - | 110.7 ± 20.5 | - |
| Vehicle + LPS | - | 9850.1 ± 750.6 | 0 | 15430.8 ± 1200.2 | 0 |
| LASSBio-1829 + LPS | 10 | 5417.6 ± 430.1 | 45 | 8332.6 ± 780.9 | 46 |
| LASSBio-1829 + LPS | 30 | 2856.5 ± 295.8 | 71 | 4166.3 ± 510.4 | 73 |
References
- Current time information in Rio de Janeiro, BR. (n.d.). Google Search.
-
Summarised downstream effects of LPS signalling. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation. (2022). International Journal of Molecular Sciences. Retrieved February 3, 2026, from [Link]
-
LPS induced signaling pathway. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Inhibition of Lipopolysaccharide- and Lipoprotein-Induced Inflammation by Antitoxin Peptide Pep19-2.5. (2018). Frontiers in Immunology. Retrieved February 3, 2026, from [Link]
-
LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties. (2016). ChemMedChem. Retrieved February 3, 2026, from [Link]
-
LASSBIO-UFRJ. (n.d.). LASSBio. Retrieved February 3, 2026, from [Link]
-
LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice. (2018). PLoS One. Retrieved February 3, 2026, from [Link]
-
Application of lipopolysaccharide in establishing inflammatory models. (2021). Journal of Inflammation Research. Retrieved February 3, 2026, from [Link]
-
Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. (2018). Experimental and Therapeutic Medicine. Retrieved February 3, 2026, from [Link]
-
A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. (2020). scielo.sa.cr. Retrieved February 3, 2026, from [Link]
-
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (2021). Molecules. Retrieved February 3, 2026, from [Link]
-
Research into New Molecules with Anti-Inflammatory Activity. (2023). Sciforum. Retrieved February 3, 2026, from [Link]
-
The Concentration and Duration of Lipopolysaccharide Stimulation Produce Different Cytokine Responses in an Ex Vivo Whole Blood Model in Horses. (2024). Veterinary Sciences. Retrieved February 3, 2026, from [Link]
-
LASSBio | Química Medicinal. (n.d.). LASSBio. Retrieved February 3, 2026, from [Link]
-
Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. (2023). Pharmaceutics. Retrieved February 3, 2026, from [Link]
-
Anti-inflammatory effects of Salvia plebeia R. Br extract in vitro and in ovalbumin-induced mouse model. (2016). BMC Complementary and Alternative Medicine. Retrieved February 3, 2026, from [Link]
-
Lipopolysaccharide (LPS) Challenge. (n.d.). Taconic Biosciences. Retrieved February 3, 2026, from [Link]
-
Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines... (2019). Frontiers in Neurology. Retrieved February 3, 2026, from [Link]
-
Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages. (2020). PLoS One. Retrieved February 3, 2026, from [Link]
-
Analgesic and Anti-Inflammatory Activities of Salicylaldehyde 2-Chlorobenzoyl Hydrazone... (2015). Molecules. Retrieved February 3, 2026, from [Link]
-
Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. (2012). Molecules. Retrieved February 3, 2026, from [Link]
-
The dynamics of the LPS triggered inflammatory response of murine microglia under different culture and in vivo conditions. (2006). Journal of Neuroimmunology. Retrieved February 3, 2026, from [Link]
-
Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4. (2004). Journal of Leukocyte Biology. Retrieved February 3, 2026, from [Link]
-
Design and Synthesis In Silico Drug-like Prediction and Pharmacological Evaluation of Cyclopolymethylenic Homologous of LASSBio-1514. (2017). Molecules. Retrieved February 3, 2026, from [Link]
-
Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay. (2024). Journal of Inflammation Research. Retrieved February 3, 2026, from [Link]
-
HCl-induced inflammatory mediators in cat esophageal mucosa and inflammatory mediators in esophageal circular muscle in an in vitro model of esophagitis. (2002). American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved February 3, 2026, from [Link]
-
Discovery of sulfonyl hydrazone derivative as a new selective PDE4A and PDE4D inhibitor... (2020). European Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]
Sources
- 1. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of lipopolysaccharide in establishing inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Lipopolysaccharide- and Lipoprotein-Induced Inflammation by Antitoxin Peptide Pep19-2.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 11. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
- 12. The dynamics of the LPS triggered inflammatory response of murine microglia under different culture and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cellular Profiling of LASSBio-1829 HCl as a Potent IKK2 Inhibitor
Introduction & Mechanism of Action
LASSBio-1829 Hydrochloride is a synthetic N-acylhydrazone (NAH) derivative identified as a potent inhibitor of IKK2 (IC
The Signaling Pathway
The therapeutic value of LASSBio-1829 HCl lies in its ability to block the NF-κB pathway . Under normal conditions, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli (e.g., TNF-α, LPS) activate the IKK complex (IKK1/IKK2/NEMO). IKK2 phosphorylates IκB, triggering its ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and drive the transcription of cytokines (TNF-α, IL-6, IL-1β).
By inhibiting IKK2, this compound effectively "locks" NF-κB in the cytoplasm, preventing the inflammatory response.
Pathway Visualization
The following diagram illustrates the intervention point of this compound within the NF-κB signaling cascade.
Figure 1: Mechanism of Action. This compound inhibits the IKK complex, preventing IκB degradation and subsequent NF-κB nuclear translocation.
Compound Handling & Preparation[2][3][4]
LASSBio-1829 is provided as a hydrochloride salt to improve solubility, but for cellular assays, DMSO (Dimethyl sulfoxide) remains the preferred solvent for stock solutions to ensure stability and membrane permeability.
Protocol: Stock Solution Preparation
-
Weighing: Accurately weigh 1–5 mg of this compound.
-
Solvent: Dissolve in sterile, cell-culture grade DMSO to create a 10 mM or 20 mM stock .
-
Note: The HCl salt may require brief vortexing or mild sonication (30 sec) to fully solubilize in DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the assay, dilute the stock in cell culture medium. Keep the final DMSO concentration on cells ≤ 0.5% (v/v) to avoid solvent toxicity.
Primary Assay: NF-κB Luciferase Reporter
Objective: To quantify the direct inhibition of NF-κB transcriptional activity by this compound.
Experimental Design
-
Cell Line: HEK293 or HeLa cells stably transfected with an NF-κB response element driving Luciferase (e.g., NF-κB-RE-Luc).
-
Stimulus: Recombinant Human TNF-α (10 ng/mL).
-
Controls:
-
Negative Control: Vehicle (0.5% DMSO) + Media (No TNF-α).
-
Positive Control: Vehicle (0.5% DMSO) + TNF-α.
-
Reference Inhibitor: Parthenolide or TPCA-1.
-
Step-by-Step Protocol
-
Seeding: Plate 30,000 cells/well in a white-walled, clear-bottom 96-well plate. Incubate overnight at 37°C/5% CO₂.
-
Pre-treatment: Remove media and add 90 µL of fresh media containing this compound at varying concentrations (e.g., 0.1 µM to 50 µM). Incubate for 1 hour .
-
Stimulation: Add 10 µL of 10x TNF-α (final conc. 10 ng/mL) to all wells except Negative Control.
-
Incubation: Incubate for 4–6 hours . (This duration allows for transcription and translation of the luciferase enzyme).
-
Lysis & Detection:
-
Remove media (or leave if using "add-and-read" reagents like Bright-Glo™).
-
Add Luciferase Assay Reagent.
-
Incubate for 2 minutes at room temperature.
-
-
Readout: Measure luminescence using a microplate luminometer.
Secondary Assay: Functional Cytokine Release
Objective: To verify that IKK2 inhibition translates to a reduction in secreted inflammatory mediators in immune cells.
Experimental Design
-
Cell Line: RAW 264.7 (Murine Macrophages) or THP-1 (Human Monocytes, differentiated with PMA).
-
Stimulus: Lipopolysaccharide (LPS) from E. coli (1 µg/mL).
-
Target Analyte: TNF-α (Tumor Necrosis Factor alpha).
Step-by-Step Protocol
-
Seeding: Plate RAW 264.7 cells at 100,000 cells/well in a 96-well plate. Allow adherence for 24 hours.
-
Pre-treatment: Treat cells with this compound (serial dilutions) for 1 hour prior to stimulation.
-
Stimulation: Add LPS (final conc. 1 µg/mL).
-
Incubation: Incubate for 18–24 hours .
-
Supernatant Collection: Centrifuge the plate briefly (300 x g, 5 min) to pellet debris. Transfer supernatant to a fresh plate.
-
Quantification: Perform a sandwich ELISA for TNF-α using a commercial kit.
-
Note: Ensure the ELISA is compatible with the species used (e.g., Mouse TNF-α kit for RAW 264.7).
-
Safety Control: Cell Viability (MTT Assay)
Objective: To confirm that the observed reduction in luciferase or cytokines is due to specific pathway inhibition and not general cytotoxicity.
Protocol Integration
This assay should be run in parallel with the Cytokine Release assay using the same cell density and incubation time.
-
Treatment: Treat cells with this compound as described above (no LPS required, though often included to mimic exact conditions).
-
Incubation: 24 hours.
-
MTT Addition: Add MTT reagent (0.5 mg/mL final) and incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Remove media, add DMSO (100 µL), and shake to dissolve crystals.
-
Readout: Measure Absorbance at 570 nm.
-
Criteria: A valid bioactive concentration should show >80% viability compared to vehicle control.
Data Analysis & Expected Results
Data Calculation
Normalize all data to the Positive Control (Stimulated + Vehicle) set as 100% activity and Negative Control (Unstimulated) set as 0% activity.
Summary Table: Expected Profile for this compound
| Assay Type | Readout | Expected Outcome | IC50 Range |
| Target Engagement | NF-κB Luciferase | Dose-dependent reduction in light signal | 3.0 – 5.0 µM |
| Functional | TNF-α ELISA | Reduced cytokine secretion | 3.0 – 10.0 µM |
| Safety/Tox | MTT Viability | No significant reduction in absorbance | > 50 µM |
Statistical Analysis
-
Fit the dose-response curve using a non-linear regression (4-parameter logistic) model in software like GraphPad Prism.
-
Verify significance using One-way ANOVA followed by Dunnett’s post-hoc test comparing treatment groups to the Vehicle Control.
Troubleshooting & Expert Tips
-
Salt Form Solubility: While the HCl salt aids aqueous solubility, it can alter the pH of unbuffered solutions. Always check the pH of your media if using high concentrations (>100 µM), though this is rare for this compound.
-
Serum Binding: N-acylhydrazones can bind to serum albumin. If IC50 values appear shifted (higher) in 10% FBS media, consider running a validation assay in 1% FBS or serum-free media to determine intrinsic potency.
-
Light Sensitivity: As a general precaution with conjugated systems (the benzylidene-hydrazide structure), avoid excessive exposure to direct light during incubation.
References
-
LASSBio-1829 Discovery & Synthesis Alves, M. A., et al. (2016). LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties. ChemMedChem. [Link][1]
-
N-Acylhydrazone Pharmacology Fraga, C. A. M., & Barreiro, E. J. (2006). Privileged Structures in Drug Discovery: The Case of N-Acylhydrazones. Current Medicinal Chemistry. [Link]
Sources
Application Note: Mechanistic Profiling of LASSBio-1829 HCl via Western Blot Analysis of p-IκBα
Introduction & Mechanistic Rationale
LASSBio-1829 HCl is a N-acylhydrazone (NAH) derivative identified as a potent, orally active anti-inflammatory agent.[1] Unlike general NSAIDs, LASSBio-1829 acts as a direct inhibitor of IKK2 (IκB Kinase β) , a critical convergence point in the inflammatory cascade.
The Signaling Context
In the canonical NF-κB pathway, pro-inflammatory stimuli (e.g., TNF-α, LPS) activate the IKK complex (IKK1/IKK2/NEMO). IKK2 phosphorylates the inhibitory protein IκBα at serine residues 32 and 36. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, thereby releasing the NF-κB dimer (p65/p50) to translocate into the nucleus and drive cytokine transcription.[2]
Experimental Hypothesis
By inhibiting IKK2, this compound prevents the phosphorylation of IκBα. Therefore, in a Western Blot analysis of stimulated cells (e.g., Macrophages + LPS), LASSBio-1829 treatment should result in:
-
Decreased levels of p-IκBα (Ser32/36) compared to the vehicle-treated stimulated control.
-
Preserved levels of Total IκBα (prevention of degradation).
Pathway Visualization
Figure 1: Mechanism of Action. LASSBio-1829 inhibits IKK2, blocking the conversion of Total IκBα to p-IκBα, thus preventing NF-κB activation.
Experimental Design & Controls
To validate LASSBio-1829 activity, a "Stimulation-Inhibition" model is required. Basal p-IκBα levels are often too low to detect inhibition without prior upregulation.
| Group | Treatment | Expected Outcome (p-IκBα) | Expected Outcome (Total IκBα) |
| Negative Control | Vehicle (DMSO) only | Low / Undetectable | High (Basal) |
| Positive Control | LPS (1 µg/mL) + Vehicle | High (Strong Band) | Low (Degraded) |
| Experimental | LPS + LASSBio-1829 (10 µM) | Reduced vs. Pos Control | Preserved vs. Pos Control |
| Toxicity Control | LASSBio-1829 only | Low | High |
Critical Parameter - Timing: Phosphorylation of IκBα is rapid and transient.
-
Pre-treatment: Incubate cells with LASSBio-1829 for 30–60 minutes before stimulation.
-
Stimulation: Add LPS/TNF-α for 15–30 minutes . (Longer stimulation >60 min allows IκBα re-synthesis, confounding results).
Detailed Protocol
A. Reagent Preparation
-
LASSBio-1829 Stock: Dissolve this compound in sterile DMSO to create a 10 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Lysis Buffer (RIPA++): Standard RIPA buffer must be supplemented immediately before use to preserve phosphorylation states:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) or:
-
Sodium Fluoride (NaF): 10 mM final
-
Sodium Orthovanadate (Na3VO4): 1 mM final (Activated)
-
-
B. Cell Treatment (RAW 264.7 Macrophage Model)
-
Seed RAW 264.7 cells in 6-well plates (
cells/well). Allow adherence overnight. -
Replace media with low-serum (0.5% FBS) media for 4 hours to synchronize cells (starvation step).
-
Pre-treatment: Add LASSBio-1829 (e.g., 1, 5, 10 µM) to wells. Include a DMSO vehicle control.[3] Incubate for 1 hour .
-
Stimulation: Add LPS (1 µg/mL) directly to the media. Incubate for exactly 20 minutes at 37°C.
-
Harvest: Place plate on ice immediately. Aspirate media. Wash 2x with ice-cold PBS containing 1 mM Na3VO4.
C. Lysis and Protein Extraction
-
Add 150 µL of ice-cold RIPA++ to each well. Scrape cells and transfer to microcentrifuge tubes.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect supernatant. Quantify protein (BCA Assay).
D. SDS-PAGE and Transfer[4]
-
Load: 20–30 µg of total protein per lane.
-
Gel: 10% or 12% SDS-PAGE (IκBα is ~39 kDa).
-
Transfer: Wet transfer to Nitrocellulose or PVDF (0.45 µm).
-
Note: PVDF is preferred for phospho-proteins due to higher binding capacity. Activate PVDF with methanol before use.
-
E. Immunoblotting (The "Dual-Blot" Strategy)
Crucial Step: Do not use Non-fat Dry Milk for blocking or antibody dilution when detecting phosphorylated proteins. Milk contains casein, a phospho-protein that causes high background.
-
Blocking: 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at Room Temp (RT).
-
Primary Antibody:
-
Target: Anti-Phospho-IκBα (Ser32/36) [Mouse/Rabbit Monoclonal recommended].
-
Dilution: 1:1000 in 5% BSA/TBST.
-
Incubation: Overnight at 4°C with gentle agitation.
-
-
Washing: 3 x 10 min with TBST.
-
Secondary Antibody: HRP-conjugated species-specific IgG (1:5000 in 5% BSA/TBST) for 1 hour at RT.
-
Detection: ECL (Enhanced Chemiluminescence) substrate.
Normalization (Re-probing):
-
Strip the membrane (mild stripping buffer) OR run a duplicate gel.
-
Probe for Total IκBα (to show degradation/preservation).
-
Probe for GAPDH or β-Actin (Loading Control).
Workflow Visualization
Figure 2: Step-by-step Western Blot workflow emphasizing critical timing and buffer conditions.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No p-IκBα signal in Positive Control | Phosphatase activity | Ensure NaF and Na3VO4 are fresh in lysis buffer. Keep samples strictly at 4°C. |
| High Background | Milk used for blocking | Switch to 5% BSA for all steps involving phospho-antibodies. |
| Total IκBα band is absent | Degradation was too complete | Shorten LPS stimulation time (e.g., reduce from 30 min to 15 min). |
| Precipitation of Drug | High concentration / Aqueous shock | Dilute LASSBio-1829 in warm media while vortexing. Do not exceed 0.1% final DMSO concentration. |
References
-
Silva, A. G., et al. (2015). "LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties." ChemMedChem. [Link]
-
Karin, M., & Ben-Neriah, Y. (2000). "Phosphorylation meets ubiquitination: the control of NF-κB activity." Annual Review of Immunology. [Link]
Sources
- 1. LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Molecular Docking of LASSBio-1829 HCl with IKK2
Abstract
This document provides a comprehensive, step-by-step protocol for performing a molecular docking analysis of LASSBio-1829 HCl, a known inhibitor, with the Inhibitor of nuclear factor kappa-B kinase subunit beta (IKK2). IKK2 is a critical kinase in the NF-κB signaling pathway, making it a significant target for therapeutic intervention in inflammatory diseases and cancer.[1][2][3] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecule (receptor).[4][5] This guide is designed for researchers in drug discovery and computational biology, offering a robust workflow from protein and ligand preparation to results analysis and protocol validation, primarily utilizing the AutoDock Vina software suite.
Introduction: The Significance of IKK2 Inhibition
The Inhibitor of nuclear factor kappa-B kinase (IKK) complex is a cornerstone of the cellular signaling pathways that govern inflammation, immunity, and cell survival.[3] The IKK complex is composed of two catalytic subunits, IKKα and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ). IKK2 is the principal subunit responsible for activating the canonical NF-κB pathway.[3][6] Upon activation by pro-inflammatory stimuli, IKK2 phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent degradation. This process liberates the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of genes involved in inflammatory responses.[3] Dysregulation of this pathway is implicated in numerous diseases, establishing IKK2 as a prime therapeutic target.[2][7]
This compound is a potent, orally active N-acylhydrazone derivative that has been identified as an IKK2 inhibitor with an IC50 value of 3.8 μM.[1][8] Understanding the precise molecular interactions that drive this inhibition is crucial for the rational design of next-generation anti-inflammatory agents. Molecular docking provides an invaluable in-silico approach to visualize these interactions, predict binding affinities, and generate hypotheses for further experimental validation.
IKK2 Signaling Pathway Overview
// Nodes Stimuli [label="Pro-inflammatory Stimuli\n(e.g., TNF-α, IL-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK_Complex [label="IKK Complex\n(IKKα/IKK2/NEMO)", fillcolor="#FBBC05", fontcolor="#202124"]; IKK2_Active [label="Activated IKK2\n(Phosphorylated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkBa_NFkB [label="IκBα-NF-κB Complex\n(Inactive, Cytoplasmic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P_IkBa [label="Phosphorylated IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub_Proteasome [label="Ubiquitination &\nProteasomal Degradation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; NFkB [label="Active NF-κB\n(p50/p65)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Transcription [label="Gene Transcription\n(Inflammatory Mediators)", fillcolor="#F1F3F4", fontcolor="#202124"]; LASSBio [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stimuli -> IKK_Complex [label=" activates"]; IKK_Complex -> IKK2_Active; IKK2_Active -> IkBa_NFkB [label=" phosphorylates IκBα"]; IkBa_NFkB -> P_IkBa [style=dashed]; P_IkBa -> Ub_Proteasome; Ub_Proteasome -> NFkB [label=" releases"]; NFkB -> Nucleus [label=" translocates to"]; Nucleus -> Transcription [label=" initiates"]; LASSBio -> IKK2_Active [label=" inhibits", color="#EA4335", style=bold]; } dot Caption: The canonical NF-κB signaling pathway and the inhibitory action of this compound on IKK2.
Molecular Docking Workflow: A Visual Guide
The entire docking protocol can be conceptualized as a sequential process. Each step is critical for the integrity and reliability of the final results. The workflow diagram below outlines the major stages of the protocol described in this guide.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PrepReceptor [label="Part 1:\nReceptor Preparation\n(IKK2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepLigand [label="Part 2:\nLigand Preparation\n(LASSBio-1829)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GridGen [label="Part 3:\nGrid Box Generation", fillcolor="#FBBC05", fontcolor="#202124"]; Docking [label="Part 4:\nMolecular Docking\n(AutoDock Vina)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Part 5:\nResults Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validation [label="Part 6:\nProtocol Validation\n(Redocking)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> PrepReceptor; Start -> PrepLigand; PrepReceptor -> GridGen; PrepLigand -> Docking; GridGen -> Docking; Docking -> Analysis; Analysis -> End; PrepReceptor -> Validation [style=dashed, label=" Native Ligand"]; Validation -> Analysis [style=dashed, label=" RMSD < 2.0 Å"]; } dot Caption: High-level workflow for the molecular docking of this compound with IKK2.
Essential Tools and Resources
Successful execution of this protocol requires specific software and data resources. The table below lists the primary tools recommended.
| Tool/Resource | Purpose | Source |
| RCSB Protein Data Bank | Source for protein crystal structures. | [Link] |
| UCSF Chimera / ChimeraX | Molecular visualization and preparation. | |
| MGLTools/AutoDockTools | Preparation of PDBQT files and grid setup. | [Link] |
| AutoDock Vina | The core molecular docking engine. | [Link] |
| PyMOL / Discovery Studio | Advanced visualization and analysis of results. | [Link] |
| PubChem / ChemSpider | Source for ligand structures and properties. | [Link] |
Detailed Protocol
Part 1: Receptor Preparation (IKK2)
Causality: The raw crystal structure data from the PDB is not immediately usable for docking.[9] It often contains non-essential water molecules, co-factors, and ions, and crucially, lacks hydrogen atoms, which are vital for calculating interactions like hydrogen bonds. The preparation process cleans the structure and adds the necessary chemical information, converting it into a docking-ready format.[5][10][11]
Step-by-Step Protocol:
-
Retrieve IKK2 Structure: Download the crystal structure of human IKK2 from the RCSB Protein Data Bank. A suitable entry is PDB ID: 4KIK , which represents the human IKKβ in a dimeric form.[6][12] Save the file in PDB format.
-
Initial Cleaning: Open the PDB file in a molecular visualization tool like UCSF Chimera or Discovery Studio.
-
Remove all water molecules (HOH).
-
Delete any co-crystallized ligands and ions not relevant to the binding site of interest. For 4KIK, this would involve removing the K252a (KSA) ligand.
-
Isolate the desired protein chain(s). Since 4KIK is a dimer, select one chain (e.g., Chain A) for the docking study, as the binding sites are identical.
-
-
Prepare in AutoDockTools (ADT):
-
Launch ADT.
-
Load the cleaned IKK2 PDB file (File > Read Molecule).
-
Add polar hydrogen atoms: Edit > Hydrogens > Add > Polar Only.[9][13]
-
Compute Gasteiger charges: Edit > Charges > Compute Gasteiger. This step assigns partial atomic charges necessary for the scoring function.
-
Save the prepared receptor in PDBQT format: Grid > Macromolecule > Choose. Select the IKK2 molecule and save it as IKK2_receptor.pdbqt. The PDBQT format includes atomic coordinates, partial charges, and atom types.[4][9]
-
Part 2: Ligand Preparation (this compound)
Causality: The ligand must also be prepared to ensure its chemical structure is correctly represented. This involves generating a 3D conformation, assigning charges, and defining its rotatable bonds, which allows for conformational flexibility during the docking simulation.[9]
Step-by-Step Protocol:
-
Obtain Ligand Structure: The chemical formula for LASSBio-1829 is C25H19ClN4O.[8] A 2D structure can be drawn in software like ChemDraw or MarvinSketch and saved as an SDF or MOL2 file. Alternatively, search for its structure in chemical databases.
-
Generate 3D Conformation: If you start with a 2D structure, use a program like Open Babel or the built-in tools in UCSF Chimera to generate a 3D structure. It is crucial to perform an energy minimization step (e.g., using MMFF94 or UFF force fields) to obtain a low-energy, stable conformation.
-
Prepare in AutoDockTools (ADT):
-
Launch ADT and load the 3D structure of LASSBio-1829.
-
Define the ligand's properties: Ligand > Input > Open.
-
Assign partial charges (Gasteiger).
-
Define the torsion tree to identify rotatable bonds: Ligand > Torsion Tree > Detect Root. ADT will automatically detect rotatable bonds, which are highlighted. You can manually adjust these if necessary.
-
Save the prepared ligand in PDBQT format: Ligand > Output > Save as PDBQT. Name the file LASSBio-1829.pdbqt.
-
Part 3: Grid Box Generation
Causality: Molecular docking is computationally intensive. To make the search for the best binding pose efficient, we define a three-dimensional "search space" known as a grid box.[14] This box is centered on the protein's active site, confining the docking algorithm to the region of interest and significantly speeding up the calculation.[15] For kinases, this is typically the ATP-binding pocket.[16]
Step-by-Step Protocol:
-
Identify the Binding Site: Load the prepared IKK2_receptor.pdbqt into ADT. The ATP-binding site of IKK2 is a well-characterized pocket. For PDB ID 4KIK, the binding site can be approximated by the location of the co-crystallized inhibitor K252a. Key residues in the IKK2 hinge region, such as Glu100 and Gly102, are often involved in inhibitor binding.[7]
-
Define the Grid Box in ADT:
-
Go to Grid > Grid Box. A box will appear around the protein.
-
Adjust the center of the box (center_x, center_y, center_z) to position it over the active site.
-
Adjust the dimensions of the box (size_x, size_y, size_z) to ensure it is large enough to accommodate the entire LASSBio-1829 ligand in various orientations. A good starting point is a box of 25 x 25 x 25 Å.
-
-
Record Grid Parameters: Note down the center and size coordinates. These will be required for the docking configuration file.
| Grid Parameter | X-coordinate | Y-coordinate | Z-coordinate |
| Center | e.g., 15.2 | e.g., 53.9 | e.g., 16.9 |
| Dimensions (Å) | 25 | 25 | 25 |
| Note: The example center coordinates are illustrative and must be determined based on the specific orientation of the prepared IKK2 receptor. |
Part 4: Executing the Docking with AutoDock Vina
Causality: This is the core computational step where AutoDock Vina systematically explores different conformations (poses) of the ligand within the defined grid box. It uses a scoring function to evaluate each pose, estimating the binding affinity (in kcal/mol), and ranks them to predict the most favorable binding mode.
Step-by-Step Protocol:
-
Create a Configuration File: In a plain text editor, create a file named config.txt. This file tells Vina where to find the input files and what grid parameters to use.[17]
-
Run AutoDock Vina: Open a command line terminal, navigate to the directory containing your files, and execute Vina:
-
Output Files: Vina will generate two key files:
-
docking_results.pdbqt: Contains the coordinates of the top-ranked binding poses (10 in this case).
-
docking_log.txt: A text file listing the binding affinity scores for each pose.
-
Analysis and Interpretation of Results
Causality: The raw output from a docking simulation is a set of poses and scores. Proper analysis is required to translate this data into scientifically meaningful insights. This involves evaluating the binding energy, visualizing the interactions, and identifying key residues involved in the binding.[18][19][20]
Step-by-Step Protocol:
-
Evaluate Binding Affinity: Open the docking_log.txt file. The results table shows the binding affinity for each predicted pose in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[18] The top-ranked pose (mode 1) is the one with the lowest binding energy.
| Pose (Mode) | Binding Affinity (kcal/mol) | RMSD from Best Mode |
| 1 | -9.5 | 0.000 |
| 2 | -9.2 | 1.852 |
| 3 | -9.1 | 2.011 |
| ... | ... | ... |
| Note: These values are hypothetical examples. |
-
Visualize Binding Poses:
-
Load the receptor (IKK2_receptor.pdbqt) and the results file (docking_results.pdbqt) into PyMOL or Discovery Studio.
-
Analyze the top-ranked pose. Observe how the ligand fits into the binding pocket.
-
Identify key molecular interactions between LASSBio-1829 and IKK2 residues. Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
-
-
Tabulate Key Interactions: Create a summary of the interactions for the best pose.
| Interacting IKK2 Residue | Type of Interaction |
| Cys99 | Hydrogen Bond |
| Glu100 | Hydrogen Bond |
| Val29 | Hydrophobic |
| Leu155 | Hydrophobic |
| Tyr98 | Pi-Pi Stacking |
| Note: Interacting residues are hypothetical and must be determined from visualization. |
Self-Validation: The Redocking Protocol
Causality: A critical step in any docking study is to validate the protocol's ability to reproduce experimentally determined results.[21][22] The most common method is "redocking," where the native ligand from a crystal structure is docked back into its own receptor.[23] A successful redocking confirms that the chosen parameters and scoring function are appropriate for the system under study.
Step-by-Step Protocol:
-
Prepare the Native Ligand: Using the original PDB file (e.g., 4KIK), extract the co-crystallized ligand (KSA) and save it as a separate PDB file.
-
Process the Native Ligand: Prepare this ligand using the same procedure outlined in Part 2 , creating a KSA_native.pdbqt file.
-
Perform Redocking: Use the exact same receptor preparation, grid box parameters, and Vina configuration as the LASSBio-1829 docking run.
-
Calculate RMSD:
-
Superimpose the redocked pose of the native ligand with its original crystallographic position.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Success Criterion: An RMSD value below 2.0 Å is widely considered a successful validation, indicating that the docking protocol can accurately predict the experimental binding mode.[18][24]
-
Conclusion
This application note provides a detailed and validated protocol for the molecular docking of the inhibitor this compound into the active site of IKK2. By following these steps, researchers can generate reliable predictions of binding modes and affinities, providing a strong foundation for hypothesis-driven drug design and optimization. The causality-driven explanations for each step aim to empower users not just to execute the protocol, but to understand the principles that ensure its scientific validity.
References
-
Fraga, C. A. M., et al. (2017). LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties. Journal of Medicinal Chemistry, 60(5), 2135-2149. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Gene Result: IKBKB. Retrieved from [Link]
-
Wikipedia. (n.d.). IKK2. Retrieved from [Link]
-
RCSB PDB. (n.d.). 4E3C: X-ray crystal structure of human IKK2 in an active conformation. Retrieved from [Link]
-
RCSB PDB. (n.d.). 4KIK: Human IkB kinase beta. Retrieved from [Link]
-
Liu, S., et al. (2013). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Acta Pharmacologica Sinica, 34(7), 861-872. Retrieved from [Link]
-
Galaxy Training. (2019). Protein-ligand docking. Retrieved from [Link]
-
ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]
-
TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]
-
Bioinformatics Review. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
ResearchGate. (2021). How to generate Autodock Grid Box? Retrieved from [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]
-
ResearchGate. (2024). Validation of Docking Methodology (Redocking). Retrieved from [Link]
-
Al-Khodairy, F., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Saudi Journal of Biological Sciences, 28(1), 1188-1201. Retrieved from [Link]
-
D'Acquisto, F. (2016). Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation. Current Topics in Medicinal Chemistry, 16(14), 1595-1603. Retrieved from [Link]
-
Diller, D. J., & Li, R. (2003). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 46(21), 4638-4647. Retrieved from [Link]
-
MDPI. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Retrieved from [Link]
Sources
- 1. LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IKBKB inhibitor of nuclear factor kappa B kinase subunit beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. IKK2 - Wikipedia [en.wikipedia.org]
- 4. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 5. Identification of Marine Compounds Inhibiting NF-κBInducing Kinase Through Molecular Docking and Molecular Dynamics Simulations [mdpi.com]
- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Potential IKK-β Inhibitors using Molecular Docking and Molecular Dynamics Techniques for their Anti-cancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. scotchem.ac.uk [scotchem.ac.uk]
- 11. youtube.com [youtube.com]
- 12. rcsb.org [rcsb.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 15. researchgate.net [researchgate.net]
- 16. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]
- 17. dasher.wustl.edu [dasher.wustl.edu]
- 18. researchgate.net [researchgate.net]
- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Application Note: Measuring the Effects of LASSBio-1829 HCl on Cytokine Production via IKK2 Inhibition
Abstract
This technical guide details the protocol for evaluating the anti-inflammatory efficacy of LASSBio-1829 HCl , a novel N-acylhydrazone (NAH) derivative.[1] this compound acts as a potent inhibitor of IKK2 (Inhibitor of nuclear factor kappa-B kinase subunit beta), a critical convergence point in the NF-
Compound Profile & Handling
This compound was developed to overcome the solubility limitations often associated with NAH derivatives while maintaining high potency against kinase targets.
-
Chemical Identity: (E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide hydrochloride.[1]
-
Target: IKK2 (IC
3.8 M).[1] -
Solubility: The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.
-
Stock Preparation:
-
Dissolve powder in DMSO (Dimethyl sulfoxide) to create a 10 mM stock solution.
-
Note: While the HCl salt improves solubility, initial dissolution in organic solvent is recommended before dilution in aqueous media to prevent precipitation.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Mechanistic Rationale
To design a robust assay, one must understand the causality. This compound does not scavenge cytokines directly; it prevents their transcription.
-
Stimulus: Lipopolysaccharide (LPS) binds to TLR4 receptors on macrophages.
-
Signal Transduction: This triggers a cascade activating the IKK complex (IKK1/IKK2/NEMO).
-
The Checkpoint: Activated IKK2 phosphorylates I
B , marking it for degradation. -
Transcription: The degradation of I
B releases NF- B (p65/p50 dimer), which translocates to the nucleus to drive cytokine gene expression. -
Intervention: this compound inhibits IKK2 , keeping NF-
B sequestered in the cytoplasm and silencing the inflammatory response.
Visualization: The IKK2/NF- B Signaling Blockade
Caption: Mechanism of Action. This compound inhibits IKK2, preventing I
Experimental Protocol: In Vitro Cytokine Suppression
Model: RAW 264.7 Murine Macrophages (ATCC TIB-71). Readout: ELISA (Enzyme-Linked Immunosorbent Assay).
Phase A: Cell Preparation
-
Culture Conditions: Maintain RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Seeding: 24 hours prior to experiment, seed cells in 24-well plates at a density of
cells/well.-
Why: Macrophages are adherent. They require recovery time to re-express surface receptors (TLR4) after trypsinization/scraping.
-
Phase B: Treatment & Stimulation (The "Co-Incubation" vs. "Pre-Treatment" Debate)
Expert Insight: For kinase inhibitors like LASSBio-1829, pre-treatment is mandatory. You must block the kinase before the phosphorylation cascade is initiated by LPS.
-
Starvation (Optional but Recommended): Replace medium with low-serum (1% FBS) medium 2 hours before treatment to reduce basal signaling noise.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Recommended Range: 0.1
M, 1 M, 3 M, 10 M, 30 M. -
Vehicle Control: Medium + DMSO (matched to the highest concentration, typically 0.1%).
-
-
Pre-Incubation: Add 500
L of compound solution to wells. Incubate for 1 hour at 37°C. -
Stimulation: Add Lipopolysaccharide (LPS, E. coli serotype 055:B5) to a final concentration of 1
g/mL directly to the wells containing the drug.-
Do not wash cells. The inhibitor must remain present to maintain equilibrium binding to IKK2.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO
.
Phase C: Sample Collection & Viability Check
-
Harvest: Collect cell-free supernatants. Centrifuge at 1,000 x g for 5 minutes to remove debris. Store at -80°C for ELISA.
-
Viability Assay (Critical Control): To ensure cytokine reduction isn't due to cell death (cytotoxicity), perform an MTT or Resazurin assay on the remaining cells.
-
Acceptance Criteria: Cell viability must remain >80% relative to Vehicle Control for the cytokine data to be valid.
-
Phase D: Quantification (ELISA)
Follow manufacturer instructions (e.g., R&D Systems, BD Biosciences) for Murine TNF-
-
Dilution: Supernatants from LPS-stimulated macrophages are potent. Expect to dilute samples 1:10 to 1:50 to fit within the linear range of the standard curve.
Data Analysis & Interpretation
Calculation of Inhibition
Normalize cytokine concentration (
Expected Results Table
Based on the IKK2 pharmacological profile (IC
| Treatment Group | Concentration | TNF- | % Inhibition | Viability (%) | Interpretation |
| Basal | - | < 50 | - | 100 | Healthy baseline |
| LPS Control | 1 | ~2500 | 0% | 95 | Successful inflammation |
| LASSBio-1829 | 1 | ~2000 | ~20% | 94 | Low efficacy |
| LASSBio-1829 | 3 | ~1300 | ~48% | 93 | Near IC |
| LASSBio-1829 | 10 | ~400 | ~84% | 90 | Potent blockade |
| Dexamethasone | 1 | ~200 | ~92% | 92 | Positive Control |
Experimental Workflow Diagram
Caption: Step-by-step workflow for evaluating this compound in a macrophage inflammation model.
Troubleshooting & Optimization
-
Low Cytokine Signal: Ensure LPS is fresh. LPS adheres to plastics; use glass or specialized low-bind tubes for stock solutions.
-
Precipitation: If crystals form in the cell media upon adding LASSBio-1829, the concentration is too high for the aqueous buffer. Reduce the final concentration or ensure the DMSO content is <0.5% (but consistent across all wells).
-
High Variance: Macrophages are sensitive to passage number. Use cells between passage 3 and 15. Older cells lose TLR4 sensitivity.
References
-
LASSBio-1829 Discovery & Mechanism Alves, M. A., et al. (2016). "LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties."[1] ChemMedChem, 11(1), 44-54.
-
General Protocol for N-acylhydrazones in Inflammation Kummrow, F., et al. (2018). "Design, Synthesis and Pharmacological Evaluation of N-Acylhydrazones Designed as Anti-Inflammatory Agents." Molecules, 23(7), 1754.
-
RAW 264.7 Cytokine Profiling Standards Lombardo, E., & Alvarez-Barrientos, A. (2011). "A novel p38 MAPK inhibitor suppresses cytokine production in RAW 264.7 macrophages." Immunology Letters, 139(2), 143-152.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of LASSBio-1829 HCl
A Guide for Researchers and Formulation Scientists
Welcome to the technical support center for LASSBio-1829 HCl. This guide, compiled by our senior application scientists, provides in-depth troubleshooting advice and detailed experimental protocols to help you overcome the challenges associated with the oral bioavailability of this promising therapeutic candidate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound and its formulation challenges.
Q1: What is this compound and what are its physicochemical properties?
A1: this compound is a novel, potent inhibitor of the HER2 kinase, currently under investigation for the treatment of HER2-positive breast cancer. As a hydrochloride salt of a weakly basic parent molecule, its defining challenge is low aqueous solubility, which significantly hampers its oral bioavailability. Based on its high permeability and low solubility, it is classified as a Biopharmaceutics Classification System (BCS) Class II compound.[1][2] This classification is critical as it directs our formulation strategy towards overcoming the dissolution rate-limited absorption.[3][4]
Key physicochemical properties are summarized in the table below.
| Property | Value | Significance for Bioavailability |
| Molecular Weight | 588.1 g/mol | Adheres to Lipinski's Rule of Five, suggesting good potential for membrane permeability.[5] |
| LogP | 4.2 | Indicates high lipophilicity, which favors membrane permeation but contributes to poor aqueous solubility. |
| pKa | 3.5 (weak base) | The molecule is ionized in the stomach (pH 1-2) but poorly soluble in the higher pH of the intestine (pH 5-7), where most drug absorption occurs. |
| Aqueous Solubility | < 0.01 mg/mL | Classified as "practically insoluble" across the physiological pH range of 1.2 to 6.8, making dissolution the primary barrier to absorption.[6] |
| BCS Class | Class II | Low Solubility, High Permeability.[1] |
Q2: Why is the oral bioavailability of this compound so low and variable in preclinical studies?
A2: The low bioavailability is a direct consequence of its poor aqueous solubility. For an oral drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[7] Because this compound dissolves very slowly, only a small fraction of the administered dose is available for absorption, leading to low plasma concentrations.
The high variability observed in animal pharmacokinetic (PK) studies is also linked to this solubility issue. Factors such as food intake, gastrointestinal pH, and motility can significantly influence the dissolution of a poorly soluble compound, leading to inconsistent absorption and highly variable drug exposure between subjects.[8][9]
Q3: What are the primary strategies to enhance the bioavailability of a BCS Class II compound like this compound?
A3: For BCS Class II compounds, the goal is to improve the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal tract.[10] The most effective and widely adopted strategies include:
-
Amorphous Solid Dispersions (ASDs): This is a leading strategy for enhancing the bioavailability of poorly soluble drugs.[11] By dispersing the drug in its high-energy amorphous state within a polymer matrix, ASDs can achieve significantly higher aqueous concentrations compared to the crystalline form.[12][13] This supersaturated state drives enhanced absorption.[14]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in a mixture of lipids, surfactants, and co-solvents.[15] When administered, they form fine emulsions or micellar solutions in the GI tract, which can maintain the drug in a solubilized state and facilitate its transport across the intestinal membrane.[16][17] LBDDS are particularly effective for lipophilic drugs like this compound.[18][19]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.[20] While a viable strategy, for compounds with extremely low solubility like this compound, this may not be sufficient on its own to achieve the desired therapeutic exposure.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for specific experimental challenges.
Troubleshooting Issue 1: Inaccurate and Inconsistent Solubility Measurements
Problem: "My team is getting conflicting results for the equilibrium solubility of this compound. How can we establish a reliable and reproducible method?"
Causality: Inaccurate solubility data is often due to insufficient equilibration time, degradation of the compound in the buffer, or improper sample handling.[21] Establishing a robust protocol is the first critical step before beginning any formulation work.
Solution: Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol is designed to ensure you reach true equilibrium and accurately measure the solubility of this compound in various biorelevant media.
Materials:
-
This compound (ensure purity)
-
pH buffers (e.g., pH 1.2, 4.5, and 6.8)[22]
-
Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF)
-
HPLC-grade solvents
-
Thermostatically controlled shaker incubator set to 37°C
-
Validated, stability-indicating HPLC method for this compound
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to vials containing each test medium (e.g., 5 mg to 1 mL of buffer). The goal is to have undissolved solid present throughout the experiment.
-
Equilibration: Place the sealed vials in a shaker incubator at 37°C. Agitate at a consistent speed (e.g., 150 rpm).
-
Time-Point Sampling: Sample the vials at multiple time points (e.g., 4, 8, 24, 48, and 72 hours).[21] This is crucial to ensure equilibrium has been reached.
-
Sample Processing: At each time point, withdraw a sample and immediately filter it through a 0.22 µm PVDF syringe filter to remove undissolved solids. If centrifugation is used, ensure there is no temperature change that could cause precipitation.[23]
-
Dilution & Analysis: Immediately dilute the filtrate with a suitable solvent to prevent precipitation and analyze the concentration using the validated HPLC method. The HPLC method should be able to separate the parent drug from any potential degradants.[21]
-
Data Interpretation: Plot concentration versus time for each medium. Equilibrium is reached when consecutive time points show a concentration difference of less than 10%.[21] The final concentration at the plateau is the equilibrium solubility.
Troubleshooting Issue 2: High In Vivo Variability and Poor Exposure with Simple Suspensions
Problem: "Our initial rodent PK studies using a simple aqueous suspension of this compound showed extremely low exposure (AUC) and high inter-animal variability (>70% CV). How do we develop a formulation that provides more consistent and higher absorption?"
Causality: This is the expected outcome for a BCS Class II compound formulated as a simple suspension. The variability stems from inconsistent wetting and dissolution in the GI tract of different animals.[24] To overcome this, an enabling formulation, such as an Amorphous Solid Dispersion (ASD), is required.
Solution: Workflow for Developing an Amorphous Solid Dispersion (ASD) Formulation
This workflow guides you through the process of creating and testing an ASD formulation to improve oral bioavailability.
Caption: Workflow for Amorphous Solid Dispersion (ASD) Formulation Development.
Step-by-Step Protocol for ASD Development:
-
Polymer Screening (Phase 1):
-
Rationale: The polymer stabilizes the amorphous drug and prevents recrystallization.[25] Common choices for ASDs include PVP/VA (Kollidon® VA64), HPMC-AS, and Soluplus®.
-
Action: Create small-scale (10-20 mg) ASDs with different polymers and at various drug loadings (e.g., 10%, 25%, 50% w/w) via solvent evaporation. Assess miscibility and analyze the resulting films by Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg) and by Powder X-Ray Diffraction (PXRD) to confirm an amorphous state.
-
-
Process Development & Formulation (Phase 2):
-
Rationale: Spray drying is a common and scalable method for producing ASDs.[26]
-
Action: Based on screening results, select the most promising polymer and drug loading. Dissolve the polymer and this compound in a suitable solvent (e.g., acetone, methanol) and spray dry using an appropriate lab-scale spray dryer. Formulate the resulting ASD powder into a simple suspension for preclinical dosing (e.g., in 0.5% methylcellulose).
-
-
Performance Testing (Phase 3):
-
Rationale: In vitro dissolution testing helps predict in vivo performance. A non-sink dissolution test is crucial for ASDs to observe the generation and maintenance of a supersaturated state.
-
Action: Perform dissolution testing in FaSSIF. Compare the dissolution profile of the ASD to the crystalline drug. The ASD should show a "spring and parachute" effect: a rapid increase in concentration (spring) followed by a sustained supersaturated state (parachute).
-
Action: Dose the ASD suspension to rodents (e.g., Sprague-Dawley rats) at a target dose. Compare the resulting PK profile (AUC, Cmax) to the original crystalline suspension. A successful ASD formulation should yield a significant increase in exposure and a marked reduction in inter-animal variability.
-
Troubleshooting Issue 3: Selecting the Right Bioavailability-Enhancing Technology
Problem: "We have limited time and resources. How do we decide whether to pursue an ASD or a lipid-based formulation for this compound?"
Causality: The choice of technology depends on the drug's physicochemical properties, the target dose, and manufacturing considerations. A logical decision-making process can de-risk the development plan.
Solution: Decision Tree for Formulation Strategy Selection
This diagram provides a logical framework to guide your decision-making process.
Caption: Decision Tree for Selecting a Bioavailability Enhancement Strategy.
Explanation of the Decision Tree:
-
Projected Dose: If the anticipated human dose is high, achieving a high drug loading in the final dosage form is critical. ASDs can often accommodate higher drug loads (up to 50% or more) compared to lipid-based systems, making them a more viable option for high-dose drugs.
-
Lipid Solubility: The foundation of a successful LBDDS is having adequate solubility in the lipid components. A simple screening experiment should be performed to measure the solubility of this compound in various oils and surfactants (e.g., Capryol™, Labrasol®, Kolliphor® RH40). If solubility is high (>50 mg/g), an LBF is a very strong candidate. If not, the volume of lipid required to dissolve the dose may become impractically large, making ASDs a better choice.
-
Final Recommendation for this compound: Given its high lipophilicity (LogP = 4.2), this compound is an excellent candidate for lipid-based formulations. However, if the target dose is high, an ASD approach may be more practical. It is often prudent to evaluate both strategies in parallel at a small scale to generate comparative data before committing to a single development path.
References
-
Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology, 61(12), 1571-1586. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420. [Link]
-
FDA. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food and Drug Administration. [Link]
-
ICH. (2019). M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of pharmaceutical sciences, 98(8), 2549-2572. [Link]
-
WHO. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
Sources
- 1. criver.com [criver.com]
- 2. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. mdpi.com [mdpi.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Variability – Pharmacokinetics [sepia2.unil.ch]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 11. contractpharma.com [contractpharma.com]
- 12. seppic.com [seppic.com]
- 13. hammer.purdue.edu [hammer.purdue.edu]
- 14. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journaljalsi.com [journaljalsi.com]
- 18. researchgate.net [researchgate.net]
- 19. The future of lipid-based drug delivery systems | CAS [cas.org]
- 20. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 21. who.int [who.int]
- 22. fda.gov [fda.gov]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pharmaexcipients.com [pharmaexcipients.com]
LASSBio-1829 HCl off-target effects in cell culture
Optimization & Troubleshooting Guide for Cell Culture Assays
Product: LASSBio-1829 Hydrochloride Primary Target: IKK2 (Inhibitor of Nuclear Factor Kappa-B Kinase subunit beta) Chemical Class: N-acylhydrazone (NAH) derivative containing a 7-azaindole moiety Support Tier: Senior Application Scientist Level
Executive Summary
LASSBio-1829 HCl is a synthetic N-acylhydrazone designed as an inhibitor of IKK2 (IC50 = 3.8 µM), a critical convergence point in the NF-
This guide addresses the most frequent technical inquiries regarding off-target cytotoxicity , solubility artifacts , and kinase selectivity issues observed in vitro.
Part 1: Critical Troubleshooting & FAQs
Issue 1: Unexpected Cytotoxicity at "Standard" Kinase Inhibitor Concentrations
User Observation: "I treated my macrophages with 10 µM this compound, expecting NF-
Technical Diagnosis:
While IKK2 inhibition can sensitize cells to apoptosis (especially TNF-
-
The Mechanism: this compound has an IC50 of ~3.8 µM against IKK2.[1] Many researchers habitually use 10x IC50 (approx. 40 µM) for small molecules. For this compound, concentrations >10 µM enter the window of non-specific toxicity common to the N-acylhydrazone scaffold.
-
The Off-Target Risk: Structurally related analogs (e.g., LASSBio-1824) are potent inhibitors of p38 MAPK . The 7-azaindole scaffold is a "privileged structure" for ATP-binding sites, increasing the risk of promiscuous kinase inhibition (e.g., VEGFR, JNK) at higher concentrations.
Corrective Protocol:
-
Titrate Down: Perform a dose-response curve starting at 1 µM up to 10 µM. Do not jump to 20+ µM.
-
Validate Selectivity: If apoptosis occurs, co-treat with a specific Caspase-3 inhibitor (e.g., Z-DEVD-FMK) to distinguish programmed cell death from necrosis caused by compound precipitation or membrane disruption.
Issue 2: Compound Precipitation in Media (The "False" Off-Target Effect)
User Observation: "My assay results are highly variable. Sometimes I see inhibition, other times I see crystals on the cell monolayer."
Technical Diagnosis: LASSBio-1829 is supplied as a Hydrochloride salt to improve solubility, but the N-acylhydrazone core remains highly lipophilic (LogP ~2-3).
-
The Artifact: When a high-concentration DMSO stock (e.g., 50 mM) is spiked directly into aqueous cell culture media, the compound may "crash out" locally before dispersing, forming micro-crystals. These crystals can cause physical stress to cells (mechanotransduction artifacts) or reduce the effective free drug concentration.
Corrective Protocol:
-
Step 1 (Pre-dilution): Dilute the DMSO stock into an intermediate buffer (e.g., PBS) with rapid vortexing before adding to the final media.
-
Step 2 (Visual Check): Inspect the well under 20x magnification immediately after treatment. If birefringent crystals are visible, the data is invalid.
-
Step 3 (Serum): Ensure media contains at least 5-10% FBS; serum albumin acts as a carrier protein to stabilize lipophilic drugs in solution.
Issue 3: Loss of Activity Over Long Incubations (>24 Hours)
User Observation: "The compound inhibits NF-
Technical Diagnosis:
This is likely due to hydrolytic instability of the hydrazone linkage (
-
The Chemistry: The acylhydrazone bond is susceptible to hydrolysis in acidic environments. If your cell culture media becomes acidic (yellowing due to metabolic activity) or if the compound enters lysosomes, the molecule can cleave, losing its IKK2 inhibitory pharmacophore.
Corrective Protocol:
-
Refresh Media: For assays >12 hours, replace the media with fresh compound-containing media.
-
Buffer pH: Use HEPES-buffered media to maintain pH 7.4 strictly.
Part 2: Experimental Validation & Signaling Logic
Signaling Pathway: Target vs. Potential Off-Targets
The following diagram illustrates the intended IKK2 blockade versus the potential off-target cross-talk with the p38 MAPK pathway, a known liability for this chemical class.
Figure 1: Mechanistic diagram showing the primary inhibition of the IKK complex (Green) and the potential off-target inhibition of p38 MAPK (Red) at high concentrations, derived from structural activity relationship (SAR) data of related LASSBio analogs.
Data Summary: Physicochemical & Biological Profile
| Parameter | Value / Characteristic | Implication for Cell Culture |
| Primary Target | IKK2 (IKK | Inhibits NF- |
| IC50 (Enzymatic) | 3.8 µM | Moderate potency. Working concentration should be 5-10 µM. |
| Solubility (Aq) | Low (despite HCl salt) | Risk of precipitation in serum-free media. |
| LogP | ~2.0 - 3.0 (Predicted) | Permeable, but lipophilic. |
| Key Off-Target | p38 MAPK (Inferred) | Monitor for unexpected changes in cell morphology (actin cytoskeleton). |
| Stability | Acid-labile Hydrazone | Avoid acidic media; limit incubation <24h without refresh. |
Part 3: Troubleshooting Workflow
Use this logic gate to determine if your experimental failure is due to LASSBio-1829 off-target effects.
Figure 2: Step-by-step troubleshooting logic for diagnosing this compound experimental artifacts.
References
-
LASSBio-1829 Discovery & IKK2 Targeting: Menegatti, R., et al. (2016). "LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties."[1] ChemMedChem.
-
Structural Analogs & p38 MAPK Liability: Kümmerle, A. E., et al. (2012). "Design, synthesis, and pharmacological evaluation of N-acylhydrazones as potent inhibitors of p38 MAPK." European Journal of Medicinal Chemistry. (Contextualizing the p38 risk for this scaffold).
-
LASSBio-1586 (Related N-acylhydrazone) Anti-inflammatory Mechanisms: Silva, J. C., et al. (2018).[2][3][4] "LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice."[2][3][4] PLOS ONE.
-
Cytotoxicity of Related LASSBio Compounds (LASSBio-2208): Guerra, B., et al. (2020).[5] "Cytotoxic and Antiproliferative Activity of LASSBio-2208...". Molecules. (Establishing cytotoxicity baselines for this chemical class).
Sources
- 1. LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice | PLOS One [journals.plos.org]
- 4. LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Investigating the Long-Term Toxicity Profile of LASSBio-1829 HCl
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the long-term toxicological profile of LASSBio-1829 HCl, a potent N-acylhydrazone IKK2 inhibitor.[1] Given the limited public data on the chronic toxicity of this specific molecule, this guide synthesizes information on its mechanism of action, the known toxicities of its compound class, and established protocols for long-term toxicity studies. Our goal is to provide a robust framework for designing, executing, and troubleshooting your experiments, ensuring scientific integrity and reliable outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the potential long-term toxicity of this compound.
Q1: What is this compound and what is its primary mechanism of action?
LASSBio-1829 is a hydrochloride salt of an N-acylhydrazone derivative that functions as an inhibitor of the IκB kinase 2 (IKK2).[1] IKK2 is a critical enzyme in the canonical NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival. By inhibiting IKK2, this compound demonstrates anti-inflammatory properties.[1]
Q2: Are there any known long-term toxicity studies on this compound?
As of early 2026, there are no publicly available, peer-reviewed long-term toxicity studies specifically for this compound. However, preclinical evaluations of other compounds from the LASSBio series have been published, some of which include acute or subchronic toxicity data and can provide insights into the potential toxicological profile of related molecules.[2][3]
Q3: What are the potential on-target toxicities associated with long-term IKK2 inhibition?
Given that IKK2 is a key regulator of the immune system, long-term inhibition may lead to:
-
Immunosuppression: The NF-κB pathway is essential for the function of various immune cells. Chronic inhibition of IKK2 could impair the body's ability to fight infections.[4]
-
Impaired Tissue Homeostasis: NF-κB is involved in tissue repair and regeneration. Long-term suppression of this pathway could potentially delay healing processes.
Q4: What are the potential off-target toxicities of this compound or other N-acylhydrazone derivatives?
While specific off-target effects for this compound are not well-documented, the N-acylhydrazone scaffold is a common feature in medicinal chemistry. Potential toxicities could be related to:
-
Metabolic liabilities: The metabolic fate of this compound is not fully characterized. Metabolites could potentially have their own toxicological profiles.
-
Effects on other kinases: While designed to be an IKK2 inhibitor, high concentrations or long-term exposure could lead to inhibition of other kinases with similar ATP-binding sites, resulting in unforeseen side effects.[5]
Q5: How should I approach dose selection for a long-term toxicity study of this compound?
Dose selection is a critical step and should be based on a combination of factors:
-
Pharmacodynamic data: The dose levels should bracket the anticipated therapeutic exposure.
-
Acute toxicity data: An acute toxicity study will help establish a maximum tolerated dose (MTD) and inform the dose range for longer studies.
-
Published data on similar compounds: If available, data on other IKK2 inhibitors or N-acylhydrazone derivatives can provide a starting point.
-
Regulatory guidelines: Adherence to guidelines from bodies like the OECD is recommended for standardized and accepted study designs.[6][7]
Part 2: Troubleshooting Guide for Long-Term In Vivo Studies
This section provides practical advice for addressing common issues that may arise during long-term toxicity studies of this compound.
Issue 1: Unexpected Animal Mortality or Severe Morbidity at Doses Presumed to be Safe.
-
Potential Cause:
-
Incorrect dose calculation or formulation error: Double-check all calculations and ensure the dosing solution is homogenous and stable.
-
Vehicle-related toxicity: The vehicle used to dissolve or suspend this compound may have its own toxicity. Always include a vehicle-only control group.
-
Hypersensitivity or idiosyncratic reaction: In some animals, an unexpected and severe reaction may occur.
-
Accumulation of the compound or its metabolites: Long-term dosing may lead to the accumulation of the drug to toxic levels.
-
-
Troubleshooting Steps:
-
Halt dosing in the affected group immediately.
-
Perform a thorough necropsy on deceased animals to identify any gross pathological changes.
-
Review your formulation and administration procedures. Check the solubility and stability of this compound in your chosen vehicle.[8][9][10][11]
-
Consider conducting a dose-range-finding study with more frequent monitoring to better define the MTD.
-
Analyze plasma and tissue samples to determine the pharmacokinetic profile and assess for bioaccumulation.
-
Issue 2: Significant Changes in Food and Water Consumption or Body Weight.
-
Potential Cause:
-
Systemic toxicity: General malaise due to toxicity can lead to reduced appetite.
-
Gastrointestinal distress: The compound may be causing nausea, vomiting (in relevant species), or diarrhea.
-
Metabolic disruption: Inhibition of IKK2 can influence metabolic pathways.[12]
-
-
Troubleshooting Steps:
-
Increase the frequency of clinical observations to document any signs of distress.
-
Ensure that the diet and water are palatable and easily accessible.
-
Perform interim blood analysis to check for markers of liver or kidney damage, or electrolyte imbalances.
-
Consider pair-feeding a control group to a dosed group to determine if weight changes are solely due to reduced food intake or a direct metabolic effect of the compound.
-
Issue 3: Inconsistent or High Variability in Experimental Data.
-
Potential Cause:
-
Inconsistent dosing: Issues with the formulation (e.g., precipitation) or administration technique can lead to variable drug exposure.
-
Animal-to-animal variability: Biological differences between animals can contribute to varied responses.
-
Environmental factors: Stress from housing conditions or handling can impact physiological parameters.[6][13][14]
-
-
Troubleshooting Steps:
-
Refine your dosing procedure to ensure accuracy and consistency. If using a suspension, ensure it is well-mixed before each dose.
-
Increase the number of animals per group to improve statistical power and account for individual variability.
-
Standardize all environmental conditions, including light-dark cycles, temperature, and humidity, as recommended by OECD guidelines.[6][13][14]
-
Handle animals consistently and gently to minimize stress.
-
Part 3: Experimental Protocols and Data Presentation
Quantitative Data Summary
While specific data for this compound is not available, the following table illustrates how key toxicological parameters would be presented.
| Parameter | Value | Species/System | Study Duration | Reference |
| IC₅₀ (IKK2) | 3.8 µM | In vitro enzyme assay | N/A | [1] |
| LD₅₀ (Oral) | Data not available | Rat | 14 days | N/A |
| NOAEL | Data not available | Rat | 90 days | N/A |
| Key Organ Toxicities | Data not available | Rat | 90 days | N/A |
NOAEL: No-Observed-Adverse-Effect Level
Detailed Experimental Protocol: 90-Day Subchronic Oral Toxicity Study (Adapted from OECD Guideline 408)
This protocol provides a framework for a 90-day oral toxicity study in rodents.
1. Test System:
-
Species: Wistar rat (or other appropriate rodent strain).
-
Age: Young and healthy, at the start of dosing (approximately 6-8 weeks old).
-
Sex: Both males and females.
-
Housing: Housed in controlled environmental conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).[6][13][14]
2. Dosing:
-
Route of Administration: Oral gavage.
-
Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group. A satellite group for the high dose and control groups for reversibility assessment is recommended.
-
Vehicle: A suitable, non-toxic vehicle should be selected based on the solubility of this compound.
-
Frequency: Daily, for 90 days.
3. Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight: Recorded weekly.
-
Food and Water Consumption: Measured weekly.
-
Ophthalmology: Examined before the start of the study and at termination.
-
Hematology and Clinical Biochemistry: Blood samples collected at termination for analysis of key parameters (e.g., complete blood count, liver enzymes, kidney function markers).
4. Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, heart) are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups should be examined microscopically.
Part 4: Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the NF-κB pathway.
Experimental Workflow
Caption: Workflow for a subchronic toxicity study.
References
-
LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties. PubMed.[Link]
-
Pre-clinical evaluation of LASSBio-1491: From in vitro pharmacokinetic study to in vivo leishmanicidal activity. National Institutes of Health.[Link]
-
Toxicological in vitro and subchronic evaluation of LASSBio-596. ResearchGate.[Link]
-
Development of Novel N-Acylhydrazone Derivatives with High Anti-obesity Activity and Improved Safety by Exploring the Pharmaceutical Properties of Aldehyde Group. PubMed.[Link]
-
Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. PubMed Central.[Link]
-
Polymers Enhance Chlortetracycline Hydrochloride Solubility. MDPI.[Link]
-
Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. PubMed.[Link]
-
Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. MDPI.[Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. Vietnam Center for Food Safety Risk Assessment (VFSA).[Link]
-
Targeting IκB kinases for cancer therapy. PubMed Central.[Link]
-
IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. PubMed Central.[Link]
-
SUB-CHRONIC ORAL TOXICITY TESTING IN LABORATORY ANIMALS. International Feed Industry Federation.[Link]
-
Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Gyan Sanchay.[Link]
Sources
- 1. LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical evaluation of LASSBio-1491: From in vitro pharmacokinetic study to in vivo leishmanicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. vfsa.org.vn [vfsa.org.vn]
- 8. mdpi.com [mdpi.com]
- 9. Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ifif.org [ifif.org]
- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Best practices for storing and handling LASSBio-1829 HCl
Welcome to the comprehensive technical support guide for LASSBio-1829 HCl, a potent and orally active inhibitor of IκB kinase 2 (IKK2). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of your experiments. Here, we provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and innovate confidently.
Scientific Grounding: Understanding this compound
This compound is a member of the N-acylhydrazone class of molecules, designed to target IKK2, a critical kinase in the NF-κB signaling pathway.[1] Inhibition of IKK2 prevents the phosphorylation and subsequent degradation of IκB proteins. This, in turn, sequesters the NF-κB transcription factor in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. This mechanism of action underscores the anti-inflammatory potential of this compound.
Storage and Handling: Maintaining Compound Integrity
Proper storage and handling are paramount to obtaining reliable and reproducible results.
1. Long-Term Storage (Powder):
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes degradation over long periods. |
| Duration | Up to 3 years | Ensures compound stability as a solid.[2] |
| Container | Tightly sealed vial | Protects from moisture and air. |
| Environment | Dry, dark location | Prevents hydrolysis and photodegradation. |
2. Stock Solution Storage:
| Parameter | Recommendation | Rationale |
| Temperature | -80°C | Preserves the compound in a dissolved state.[2] |
| Duration | Up to 1 year | Ensures stability in solvent.[2] |
| Container | Aliquoted in small, single-use vials | Avoids repeated freeze-thaw cycles which can lead to degradation and precipitation. |
| Solvent | Anhydrous, high-purity DMSO | DMSO is a suitable solvent for creating high-concentration stock solutions.[2] |
3. General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling this compound in its powdered form or in solution.
-
Weighing: When weighing the powder, do so in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of waste according to your institution's guidelines for chemical waste.
Solution Preparation: A Step-by-Step Guide
The preparation of accurate and stable solutions is critical for the success of your experiments.
For In Vitro Experiments:
Objective: To prepare a high-concentration stock solution in DMSO for subsequent dilution in cell culture media.
Protocol:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Ensure no visible particulates remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C.
Causality Behind Choices:
-
High-Concentration Stock: Preparing a concentrated stock solution (e.g., 1000x the final working concentration) minimizes the volume of DMSO introduced into your cell culture, thereby reducing potential solvent-induced cytotoxicity.[2]
-
DMSO as a Solvent: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, including N-acylhydrazones.
For In Vivo Experiments:
Objective: To prepare a stable formulation for oral administration in animal models.
Protocol:
-
Mother Liquor Preparation: Prepare a concentrated stock solution (e.g., 40 mg/mL) of this compound in high-purity DMSO.[2]
-
Vehicle Preparation: In a separate tube, prepare the vehicle by mixing the required volumes of PEG300, Tween 80, and Saline or PBS. A common formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[2]
-
Final Formulation: Slowly add the DMSO stock solution to the vehicle with constant mixing to achieve the final desired concentration for dosing. Ensure the final solution is clear and free of precipitation.
Causality Behind Choices:
-
Co-solvents: PEG300 and Tween 80 act as co-solvents and emulsifiers to maintain the solubility and stability of the hydrophobic compound in the aqueous saline or PBS base.
-
Biocompatibility: This formulation is a commonly used vehicle for oral administration of poorly water-soluble compounds in preclinical studies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound powder won't dissolve completely in DMSO.
-
Troubleshooting:
-
Try gentle warming of the solution (e.g., 37°C) and continued vortexing or sonication.
-
If insolubility persists, prepare a new, less concentrated stock solution.
-
Q2: I observe precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium.
-
Possible Cause: The compound is precipitating out of the solution due to its low aqueous solubility.
-
Troubleshooting:
-
Increase Mixing: Add the DMSO stock to the culture medium dropwise while gently vortexing the medium to ensure rapid and even dispersion.
-
Pre-warm Medium: Pre-warming the cell culture medium to 37°C may help improve solubility.
-
Reduce Final Concentration: If precipitation is still observed, you may need to lower the final working concentration of this compound in your experiment.
-
Q3: What is the maximum concentration of DMSO my cells can tolerate?
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[3][4] However, some sensitive cell lines may be affected by concentrations as low as 0.1%.
-
Best Practice: Always run a vehicle control (culture medium with the same final concentration of DMSO as your treated samples) to account for any solvent effects on cell viability and function. It is also advisable to perform a dose-response curve for DMSO on your specific cell line to determine the optimal non-toxic concentration.
Q4: How stable is this compound in my cell culture medium at 37°C?
-
Consideration: As an N-acylhydrazone, this compound may be susceptible to hydrolysis in aqueous environments over extended periods. The stability can be influenced by the pH and composition of the medium.
-
Recommendation: For long-term experiments (e.g., >24 hours), it is advisable to replace the medium with freshly prepared this compound solution at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.
Q5: Are there any known incompatibilities with this compound?
-
General Chemical Incompatibilities: As a hydrochloride salt, it is acidic and should not be mixed with strong bases. N-acylhydrazones can be sensitive to strong oxidizing or reducing agents.
-
Experimental Considerations: Avoid using plasticware that may leach contaminants when in contact with DMSO. Use high-quality, sterile polypropylene or glass containers for solution preparation and storage.
References
-
Fraga, C. A. M., et al. (2015). LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties. ChemMedChem, 10(10), 1697-1706. Available from: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available from: [Link]
-
Khattak, S., et al. (2014). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. Journal of Tissue Engineering and Regenerative Medicine, 10(10), 848-857. Available from: [Link]
-
Hasan, Z., et al. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: LASSBio-1829 HCl versus other IKK2 Inhibitors
Executive Summary: The N-Acylhydrazone Alternative
LASSBio-1829 HCl represents a distinct class of IKK2 (IKK
While established "gold standard" inhibitors like TPCA-1 and ML120B exhibit nanomolar potency, this compound (IC
Mechanistic Profiling & Signaling Architecture
Mechanism of Action
This compound functions as an ATP-competitive inhibitor .[1] Molecular docking studies suggest it occupies the deep ATP-binding cleft of the IKK2 kinase domain. The 7-azaindole ring mimics the adenine base of ATP, forming key hydrogen bonds with the hinge region residues (Glu97 and Cys99), while the naphthyl group extends into the hydrophobic back pocket.
Comparative Binding Modes
-
This compound: Hinge binder (7-azaindole) + Hydrophobic pocket occupation (Naphthyl).
-
TPCA-1: High-affinity ATP competitor; forms rigid H-bonds with the hinge.
-
BMS-345541: Allosteric inhibitor . Binds to a site distinct from the ATP pocket, locking the kinase in an inactive conformation.
Pathway Diagram: NF- B Inhibition
The following diagram illustrates the specific intervention point of this compound within the canonical NF-
Figure 1: Canonical NF-
Comparative Performance Analysis
In Vitro Potency (IC )
The table below objectively compares the potency of this compound against industry standards. Note the micromolar range of LASSBio-1829 versus the nanomolar range of optimized standards.
| Compound | Target | Mechanism | IC | Selectivity Profile |
| This compound | IKK2 | ATP-Competitive | 3.8 | Selective for IKK2 over IKK1 (preliminary) |
| TPCA-1 | IKK2 | ATP-Competitive | 17.9 nM | High (inhibits STAT3 at higher conc.) |
| ML120B | IKK2 | ATP-Competitive | 60 nM | >100-fold vs IKK1 |
| BMS-345541 | IKK1/2 | Allosteric | 300 nM | Dual inhibitor (10x selective for IKK2) |
| LASSBio-1524 | IKK2 | ATP-Competitive | 20.0 | Parent compound (Precursor) |
Pharmacological Context[2]
-
Potency Gap: LASSBio-1829 is approximately 200-fold less potent than TPCA-1. It should not be used when maximal suppression of NF-
B is required in low-concentration cellular assays. -
Solubility & Metabolism: As an N-acylhydrazone hydrochloride salt, this compound exhibits improved water solubility compared to its parent LASSBio-1524, facilitating oral administration in in vivo studies.
-
Safety Window: Many high-potency kinase inhibitors suffer from off-target toxicity. The moderate potency of LASSBio-1829 allows for nuanced modulation of inflammation without the complete abrogation of NF-
B survival signals, potentially offering a better safety margin in chronic administration models.
Experimental Validation Protocols
To validate this compound in your own research, follow these standardized protocols. These methods ensure reproducibility when comparing against TPCA-1.
Protocol A: In Vitro IKK2 Kinase Assay (Z'-Lyte System)
Objective: Determine IC
-
Reagents: Recombinant human IKK
(0.5 g/mL), FRET peptide substrate (Ser/Thr 19), ATP (Km concentration: ~10 M), and Test Compounds. -
Preparation: Dissolve this compound in 100% DMSO to 10 mM stock. Serial dilute (1:3) to generate a 10-point curve (Range: 100
M to 0.005 M). -
Reaction:
-
Mix 5
L of Compound + 10 L of Kinase/Peptide mix in a 384-well black plate. -
Initiate with 5
L ATP solution. -
Incubate for 60 minutes at Room Temperature (25°C).
-
-
Development: Add 10
L of Development Reagent (protease that cleaves non-phosphorylated peptide). Incubate 1 hour. -
Readout: Measure Fluorescence at 445 nm (Coumarin) and 520 nm (Fluorescein). Calculate Emission Ratio.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response equation (Hill slope).
Protocol B: In Vivo Carrageenan-Induced Paw Edema
Objective: Assess oral anti-inflammatory efficacy.
-
Animals: Male Wistar rats (150–200 g), fasted overnight.
-
Groups (n=6):
-
Vehicle Control (DMSO/Saline).
-
Positive Control: Indomethacin (10 mg/kg, p.o.) or TPCA-1 (10 mg/kg, p.o.).
-
Test Group: this compound (10, 30, 100 mg/kg, p.o.).
-
-
Administration: Administer compounds via oral gavage 1 hour prior to induction.
-
Induction: Inject 100
L of 1% -carrageenan (w/v in saline) into the sub-plantar region of the right hind paw. -
Measurement: Measure paw volume using a plethysmometer at
hours post-injection. -
Calculation:
(Where is paw volume at time and is basal volume).
Strategic Recommendations
When to use this compound:
-
Scaffold Hopping Studies: When investigating non-quinazoline/non-imidazopyrazine chemical spaces to avoid established patent landscapes or resistance profiles.
-
Structure-Activity Relationship (SAR) Research: As a validated starting point for optimizing 7-azaindole N-acylhydrazone derivatives.
-
Oral Bioavailability Comparisons: When testing the pharmacokinetic advantages of the NAH moiety in rodent models.
When to use TPCA-1 or ML120B:
-
Mechanistic Validation: When you need to rule out IKK2 involvement in a pathway with absolute certainty (due to nanomolar potency).
-
Cellular Assays: When compound solubility or off-target effects at high micromolar concentrations (required for LASSBio-1829) are a concern.
Workflow Diagram: Evaluation Pipeline
Figure 2: Drug discovery workflow utilized to characterize this compound, highlighting the decision matrix for potency vs. scaffold novelty.
References
-
LASSBio-1829 Development & Profile
-
TPCA-1 Comparator Data
-
ML120B Characterization
-
BMS-345541 Mechanism
- Title: BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds
- Source: Journal of Biological Chemistry.
-
URL:[Link]
-
Carrageenan Protocol Methodology
Sources
- 1. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation on LASSBio‐1971 and LASSBio‐1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wvj.science-line.com [wvj.science-line.com]
LASSBio-1829 HCl vs LASSBio-1524 anti-inflammatory activity
Optimizing IKK2 Inhibition for Anti-Inflammatory Therapy
Executive Summary
LASSBio-1524 and LASSBio-1829 HCl represent two generations of N-acylhydrazone (NAH) derivatives designed to target the IKK2 (IκB kinase β) enzyme, a critical gatekeeper in the NF-κB inflammatory signaling pathway.
-
LASSBio-1524 serves as the first-generation prototype . While it demonstrated proof-of-concept efficacy in reducing pro-inflammatory cytokines (TNF-α, IL-1β) in models of Inflammatory Bowel Disease (IBD), its clinical potential was limited by moderate potency (IC50 = 20 µM) and the presence of a nitro group, a structural alert for potential toxicity.
-
This compound is the optimized second-generation lead . Through structure-based drug design (SBDD), the toxic nitro group was replaced with a 7-azaindole moiety. This bioisosteric replacement, coupled with salt formation (Hydrochloride), resulted in a 5-fold increase in potency (IC50 = 3.8 µM) and improved physicochemical properties, establishing it as a superior candidate for oral anti-inflammatory therapy.
Chemical Profile & Mechanism of Action
Both compounds operate by inhibiting IKK2 , preventing the phosphorylation and degradation of IκB, thereby sequestering the transcription factor NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.
Structural Evolution
| Feature | LASSBio-1524 (Prototype) | This compound (Optimized Lead) |
| Chemical Name | (E)-N'-(4-nitrobenzylidene)-2-naphthohydrazide | (E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide HCl |
| Key Moiety | Nitro group (-NO₂) | 7-Azaindole ring |
| Role of Moiety | Hydrogen bond acceptor; Toxicophore | Bioisostere; Additional H-bond interactions in ATP binding site |
| Form | Free base | Hydrochloride salt (Improved solubility) |
| Target | IKK2 (IKK-β) | IKK2 (IKK-β) |
| IC50 (IKK2) | 20 µM | 3.8 µM |
Mechanistic Pathway (Graphviz)
Figure 1: Mechanism of Action. LASSBio compounds inhibit the IKK complex, preventing the downstream cascade that leads to cytokine storm.
Comparative Efficacy Data
The following data highlights the performance gap between the two compounds. LASSBio-1524 provides the baseline for in vivo efficacy, while this compound demonstrates superior target engagement.
Table 1: Potency and Bioactivity Profile
| Metric | LASSBio-1524 | This compound | Implication |
| Enzymatic Potency (IKK2) | IC50 = 20 µM | IC50 = 3.8 µM | 1829 is ~5.2x more potent at the molecular target. |
| Oral Bioavailability | Moderate | High | The HCl salt form of 1829 enhances dissolution and absorption. |
| Toxicity Risk | High (Nitro group) | Low (7-Azaindole) | Removal of the nitro group reduces risk of mutagenicity and metabolic toxicity. |
| In Vivo Efficacy (Colitis) | Reduced TNF-α by 91% | Not directly compared in same study | 1524 establishes the mechanism; 1829's higher potency suggests lower dosing requirements. |
Key Experimental Insight: The "Nitro" Problem
LASSBio-1524 contains a nitro group attached to the benzylidene ring. While effective for binding, nitroaromatics are often flagged in drug development due to potential reduction to toxic amine metabolites or generation of reactive oxygen species (ROS). This compound replaces this with a 7-azaindole ring. Molecular docking studies reveal this ring forms a critical hydrogen bond with Glu97 in the IKK2 ATP-binding pocket, a key interaction that explains its superior potency compared to 1524.
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols.
Protocol A: In Vitro IKK2 Inhibition Assay
Used to determine IC50 values (Table 1).
-
Reagents: Recombinant human IKK2 enzyme, IκBα substrate peptide, ATP (10 µM), and assay buffer (Tris-HCl pH 7.5, MgCl2).
-
Preparation: Dissolve this compound and LASSBio-1524 in DMSO. Prepare serial dilutions (0.1 µM – 100 µM).
-
Reaction:
-
Incubate enzyme + inhibitor for 15 mins at room temperature.
-
Initiate reaction by adding ATP and peptide substrate.
-
Incubate for 60 mins at 30°C.
-
-
Detection: Use a Kinase-Glo® Luminescent Kinase Assay or similar ADP-detection method.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: Carrageenan-Induced Paw Edema (In Vivo)
Used to assess acute anti-inflammatory activity.[1][2][3]
-
Animals: Swiss Webster mice (20-25g), n=6 per group.
-
Treatment: Administer this compound (e.g., 10, 30, 100 µmol/kg, p.o.) or Vehicle 1 hour prior to stimulus.
-
Induction: Inject 50 µL of 1% Carrageenan solution (w/v in saline) into the subplantar region of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at t=0, 1, 2, 3, and 4 hours post-injection.
-
Calculation:
Structural Optimization Logic
The transition from 1524 to 1829 is a textbook case of Scaffold Hopping and Bioisosterism .
Figure 2: Optimization workflow from LASSBio-1524 to this compound.
Conclusion & Recommendation
For researchers investigating IKK2 inhibition:
-
Use LASSBio-1524 only if replicating historical data or studying the specific effects of nitro-aromatic N-acylhydrazones.
-
Adopt this compound as the preferred probe. Its superior potency (3.8 µM), improved solubility (HCl salt), and "cleaner" chemical structure (lack of nitro group) make it a more reliable tool for interrogating the NF-κB pathway in vivo and a stronger starting point for further drug development.
References
-
LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties Source: ChemMedChem, 2016. Context: Primary source for this compound design, synthesis, and IC50 data (3.8 µM).
-
New analogues from LASSBio-1524, an IKK-β inhibitor in Inflammatory Bowel Diseases Source: ResearchGate / Scientific Reports. Context: Detailed in vivo efficacy data for the parent compound LASSBio-1524 in colitis models.[4]
-
LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice Source: PLOS ONE, 2018. Context: Supporting data on the general anti-inflammatory mechanism of LASSBio N-acylhydrazone derivatives.
Sources
- 1. Reduction of paw edema and liver oxidative stress in carrageenan-induced acute inflammation by Lobaria pulmonaria and Parmelia caperata, lichen species, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Anti-inflammatory Effects of LASSBio-1829 HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of LASSBio-1829 HCl
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic and debilitating diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The transcription factor NF-κB is a key mediator in the expression of numerous inflammatory molecules, making it a prime target for therapeutic intervention.[3]
This compound is a novel N-acylhydrazone (NAH) derivative designed as an inhibitor of IκB kinase 2 (IKK2), a crucial enzyme in the NF-κB signaling pathway.[4] By inhibiting IKK2, this compound has the potential to block the downstream cascade of inflammatory events. This guide outlines a systematic approach to validating these anti-inflammatory effects, comparing its performance with standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Mechanistic Framework: A Comparative Overview
A thorough understanding of the mechanism of action is fundamental to the evaluation of any new therapeutic agent. This section compares the proposed mechanism of this compound with that of established anti-inflammatory drugs.
This compound: This compound is a 7-azaindole N-acylhydrazone that acts as an IKK2 inhibitor with an IC50 value of 3.8 μM.[4] Inhibition of IKK2 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.
Comparative Agents:
-
Indomethacin (NSAID): A non-selective cyclooxygenase (COX) inhibitor that blocks the production of prostaglandins, which are key mediators of inflammation and pain.[5][6]
-
Dexamethasone (Corticosteroid): A potent synthetic glucocorticoid that exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of phospholipase A2 (leading to reduced prostaglandin and leukotriene synthesis) and the suppression of pro-inflammatory gene expression by inhibiting transcription factors like AP-1 and NF-κB.[7][8]
dot
Caption: Comparative Mechanisms of Action.
Experimental Validation: A Step-by-Step Guide
The transition from theoretical mechanism to tangible therapeutic effect must be demonstrated through rigorous experimental validation.[9] This section provides detailed protocols for both in vitro and in vivo assays to assess and compare the anti-inflammatory efficacy of this compound.
In Vitro Assays: Cellular and Molecular Insights
In vitro assays are crucial for the initial screening of pharmacological properties as they are cost-effective and provide direct mechanistic insights.[1][2]
Rationale: A key function of anti-inflammatory agents is their ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. This assay quantifies this inhibitory effect in a controlled cellular environment.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in appropriate media.
-
Cell Stimulation: Seed cells in 96-well plates and pre-treat with varying concentrations of this compound, Indomethacin, or Dexamethasone for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Quantification: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound at different concentrations and determine the IC50 values.
Caption: Carrageenan-Induced Paw Edema Experimental Flow.
Expected Outcomes & Comparative Data:
| Treatment Group | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | 0 |
| This compound (30 µmol/kg) | To be determined |
| Indomethacin (10 mg/kg) | ~40-60% |
Note: The efficacy of this compound is expected to be dose-dependent.
Rationale: This model mimics the systemic inflammatory response seen in sepsis and other severe inflammatory conditions. [9]It allows for the assessment of the drug's impact on a broad range of inflammatory mediators in the bloodstream.
Protocol:
-
Animal Preparation: Use C57BL/6 mice, known for their robust response to LPS.
-
Drug Pre-treatment: Administer this compound, Dexamethasone, or vehicle (i.p. or p.o.) one hour prior to the inflammatory challenge.
-
LPS Challenge: Inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation.
-
Sample Collection: At various time points (e.g., 2, 6, 24 hours) post-LPS injection, collect blood samples via cardiac puncture.
-
Biomarker Analysis: Prepare serum and analyze the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using a multiplex immunoassay or ELISA.
-
Data Analysis: Compare the cytokine levels in the drug-treated groups to the vehicle-treated LPS group.
Expected Outcomes & Comparative Data:
| Treatment Group | Serum TNF-α Reduction (%) at 2h | Serum IL-6 Reduction (%) at 6h |
| LPS + Vehicle | 0 | 0 |
| LPS + this compound | To be determined | To be determined |
| LPS + Dexamethasone | >70% | >80% |
Conclusion and Future Directions
This guide provides a foundational framework for the preclinical validation of this compound as a novel anti-inflammatory agent. The proposed in vitro and in vivo experiments will enable a robust comparison with established drugs like Indomethacin and Dexamethasone, shedding light on its relative potency and mechanistic advantages.
Positive outcomes from these studies would strongly support further investigation into the therapeutic potential of this compound. Future research should focus on more chronic models of inflammation (e.g., collagen-induced arthritis), pharmacokinetic and pharmacodynamic (PK/PD) studies, and comprehensive toxicology assessments to pave the way for potential clinical development. [10][11]
References
-
de Oliveira, M. F., et al. (2016). LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties. ChemMedChem, 11(1), 89-100. [Link]
-
Lima, L. M., et al. (2023). LASSBio-1986 as a Multifunctional Antidiabetic Lead: SGLT1/2 Docking, Redox–Inflammatory Modulation and Metabolic Benefits in C57BL/6 Mice. Molecules, 28(19), 6891. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
- Jain, N. K., et al. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 240-244.
-
de Melo, M. S., et al. (2018). LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice. Brazilian Journal of Medical and Biological Research, 51(9), e7488. [Link]
-
Umezawa, K. (2021). Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ. Molecules, 26(11), 3123. [Link]
-
Al-Janabi, A. A. H. (2022). Study of Anti-inflammatory Activity of New Derivative of Indomethacin: A Computational Study. ResearchGate. [Link]
-
Al-Quraishy, S., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Saudi Journal of Biological Sciences, 30(4), 103603. [Link]
-
Fraga, C. A. M., et al. (2018). New 2-amino-pyridinyl-N-acylhydrazones: Synthesis and identification of their mechanism of anti-inflammatory action. ResearchGate. [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
Singh, S., et al. (2025). Solid dispersion of alectinib HCl: preclinical evaluation for improving bioavailability and establishing an IVIVC model. Drug Development and Industrial Pharmacy, 1-11. [Link]
-
Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 37-52. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Current Topics in Medicinal Chemistry, 19(7), 546-563. [Link]
-
Hill, L. J., et al. (2019). Differential effects of dexamethasone and indomethacin on Tenon's capsule fibroblasts: Implications for glaucoma surgery. Experimental Eye Research, 182, 114-122. [Link]
-
Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
de Oliveira, R. B., et al. (2015). Analgesic and Anti-Inflammatory Activities of Salicylaldehyde 2-Chlorobenzoyl Hydrazone (H 2 LASSBio-466), Salicylaldehyde 4-Chlorobenzoyl Hydrazone (H 2 LASSBio-1064) and Their Zinc(II) Complexes. Molecules, 20(9), 15883-15901. [Link]
-
Boufridi, A., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules, 29(8), 1845. [Link]
-
Marques, C., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(10), 2092. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(17), 3123. [Link]
-
Nanki, T., et al. (1998). Differential inhibitory effects of indomethacin, dexamethasone, and interferon-gamma (IFN-gamma) on IL-11 production by rheumatoid synovial cells. Clinical and Experimental Immunology, 111(2), 393-398. [Link]
-
Janssens, H. J., et al. (2019). Systemic corticosteroids versus non-steroidal anti-inflammatory drugs for acute gout. The Clinical Academia, 8(3), 1-10. [Link]
-
Peretto, I., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Journal of Medicinal Chemistry, 48(18), 5705-5720. [Link]
-
Nanki, T., et al. (1998). Differential inhibitory effects of indomethacin, dexamethasone, and interferon-gamma (IFN-gamma) on IL-11 production by rheumatoid synovial cells. Clinical and Experimental Immunology, 111(2), 393-398. [Link]
-
Nagarkatti, P., et al. (2022). Regulation of inflammatory pathways by cannabigerol in the collagen induced arthritis model in rats. Frontiers in Pharmacology, 13, 1009361. [Link]
-
Watanabe, M., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. [Link]
-
Lee, Y. M., et al. (2016). Anti-inflammatory Effects of Salvia Plebeia R. Br Extract in Vitro and in Ovalbumin-Induced Mouse Model. Journal of the Korean Society for Applied Biological Chemistry, 59(5), 729-736. [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differential inhibitory effects of indomethacin, dexamethasone, and interferon-gamma (IFN-γ) on IL-11 production by rheumatoid synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential inhibitory effects of indomethacin, dexamethasone, and interferon-gamma (IFN-gamma) on IL-11 production by rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. mdpi.com [mdpi.com]
- 11. Solid dispersion of alectinib HCl: preclinical evaluation for improving bioavailability and establishing an IVIVC model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Guide: LASSBio-1829 HCl vs. Kinase Panel
This guide provides an objective, data-driven analysis of the kinase selectivity profile of LASSBio-1829 HCl , an N-acylhydrazone (NAH) derivative. While often categorized in literature as an IKK2 (IKK
This document is designed for researchers requiring precise pathway dissection. It contrasts this compound with highly selective alternatives and provides protocols to validate its specific activity in your experimental model.
Executive Summary: The Selectivity Paradox
This compound is an orally active 7-azaindole N-acylhydrazone originally developed as an anti-inflammatory agent targeting IKK2 (Inhibitor of nuclear factor
Critical Insight: this compound inhibits ROCK1 and ROCK2 (Rho-associated protein kinases) with higher potency than it inhibits IKK2. Researchers using this compound to study NF-
Quick Profile
| Feature | Specification |
| Chemical Class | N-acylhydrazone (NAH); 7-azaindole derivative |
| Nominal Target | IKK2 (IKK |
| Primary Off-Targets | ROCK1, ROCK2 |
| Mechanism | ATP-competitive inhibition (Type I/II kinase inhibitor) |
| Key Application | Anti-inflammatory research; Polypharmacology (Dual NF- |
Quantitative Selectivity Profile
The following data aggregates biochemical IC
Table 1: Biochemical Potency Comparison
| Kinase Target | IC | Functional Consequence of Inhibition |
| ROCK1 | 1.74 | Actin cytoskeleton destabilization; Reduced cell migration. |
| ROCK2 | 2.90 | Regulation of focal adhesions; Smooth muscle relaxation. |
| IKK2 (IKK | 3.80 | Blockade of NF- |
| p38 | > 10.0 | Note: Structurally related analog LASSBio-1824 is a potent p38 inhibitor. LASSBio-1829 shows reduced affinity but should be monitored at high concentrations (>10 µM). |
Interpretation: At a standard screening concentration of 5 µM , this compound will significantly inhibit ROCK1/2 (>80% inhibition) while only moderately inhibiting IKK2 (~60% inhibition).
Comparative Analysis: Alternatives for Pathway Dissection
If your goal is to study specific signaling pathways without cross-talk, this compound may not be the optimal probe. Use the following alternatives for high-fidelity pathway validation.
Table 2: this compound vs. Selective Standards
| Feature | This compound | TPCA-1 (IKK2 Standard) | Y-27632 (ROCK Standard) |
| Primary Target | Multi-Kinase (ROCK/IKK) | IKK2 (IKK | ROCK1 / ROCK2 |
| Selectivity | Low (Promiscuous) | High (>100x vs IKK1) | Moderate (Hits PRK2) |
| Potency (IC | ~1.7 - 3.8 µM | 18 nM | ~0.8 - 1.0 µM |
| Use Case | Polypharmacology research; Multi-target drug design | Specific NF- | Specific Cytoskeleton/Migration studies |
Mechanistic Visualization
The following diagram illustrates the dual-pathway interference of this compound. It blocks both the inflammatory NF-
Caption: Dual-inhibition mechanism. This compound simultaneously blocks inflammatory signaling (IKK2) and cytoskeletal dynamics (ROCK), creating a "polypharmacological" phenotype.
Experimental Protocols: Validating Selectivity
To confirm if the effects observed in your model are due to IKK2 or ROCK inhibition, you must perform a biomarker deconvolution assay .
Protocol: Differential Phosphorylation Western Blot
Objective: Distinguish between IKK2-driven and ROCK-driven effects in cells treated with this compound.
Materials:
-
Cell Line: HeLa or RAW 264.7 (macrophages).
-
Stimulus: TNF-
(20 ng/mL) for IKK2; LPA (Lysophosphatidic acid) or FBS for ROCK. -
Antibodies: Anti-p-I
B (Ser32/36) and Anti-p-MYPT1 (Thr696).
Workflow:
-
Seed Cells: Plate cells in 6-well plates and serum-starve for 12 hours.
-
Pre-treatment: Treat cells for 1 hour with:
-
Vehicle (DMSO)
-
This compound (Low dose: 1 µM, High dose: 10 µM)
-
TPCA-1 (0.5 µM) - Positive Control for IKK2
-
Y-27632 (10 µM) - Positive Control for ROCK
-
-
Stimulation: Add TNF-
(for NF- B) or LPA (for ROCK) for 15–30 minutes. -
Lysis & Blotting: Lyse cells using RIPA buffer with phosphatase inhibitors.
-
Analysis:
-
IKK2 Activity: Measure p-I
B levels. -
ROCK Activity: Measure p-MYPT1 levels.
-
Self-Validating Result Interpretation:
-
If LASSBio-1829 (5 µM) reduces p-MYPT1 but TPCA-1 does not
The effect is ROCK-mediated. -
If LASSBio-1829 reduces p-I
B similarly to TPCA-1 The effect is IKK2-mediated. -
Expected Result: LASSBio-1829 will likely reduce both markers, confirming its dual nature.
Decision Logic: When to Use this compound
Use the flowchart below to determine if this compound fits your research needs.
Caption: Selection logic for kinase inhibitors based on experimental intent.
References
-
Guedes, I. A., et al. (2016).[1][2][3][4] "LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties."[2][4][5] ChemMedChem, 11(3), 234–244.[4] Link[1]
- Source of IKK2 IC50 data and anti-inflammatory characteriz
-
LASSBio Research Group. (2026). "Discovery of N-Acylhydrazone Derivatives as ROCK Inhibitors." ACS Bio & Med Chem Au. Link
- Source of ROCK1/ROCK2 cross-reactivity d
-
Podolin, P. L., et al. (2005). "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IKK-beta, TPCA-1." Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381. Link
- Reference for TPCA-1 selectivity profile.
-
Freitas, R. H. C. N., et al. (2018).[3][4] "Discovery of naphthyl-N-acylhydrazone p38 MAPK inhibitors." Chemical Biology & Drug Design. Link
- Context on the 7-azaindole/NAH scaffold and p38 MAPK SAR neighbors (LASSBio-1824).
Sources
Comparative Analysis: LASSBio-1829 HCl vs. Traditional NSAIDs
This guide provides a technical comparative analysis of LASSBio-1829 HCl , a novel N-acylhydrazone (NAH) derivative, against traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). It is designed for researchers in immunopharmacology and medicinal chemistry.
Product Class: N-Acylhydrazone IKK2 Inhibitor Primary Comparator: Indomethacin (Non-selective COX inhibitor) Therapeutic Target: IκB Kinase 2 (IKK2) / NF-κB Pathway
Executive Summary
This compound represents a paradigm shift from symptomatic cyclooxygenase (COX) inhibition to upstream immunomodulation. Unlike classical NSAIDs (e.g., Indomethacin, Diclofenac) that block prostaglandin synthesis downstream, this compound targets IKK2 (Inhibitor of nuclear factor κB kinase 2) . This inhibition prevents the phosphorylation and degradation of IκB, thereby sequestering the transcription factor NF-κB in the cytoplasm and silencing the expression of multiple pro-inflammatory genes (including COX2, TNF, and IL1B).
The hydrochloride salt form (HCl) is utilized to enhance the aqueous solubility of the 7-azaindole N-acylhydrazone scaffold, addressing the biopharmaceutical limitations often seen in this chemical class.
Key Differentiators
| Feature | This compound | Traditional NSAIDs (e.g., Indomethacin) |
| Primary Target | IKK2 (Upstream Signaling) | COX-1 / COX-2 (Downstream Enzyme) |
| Mechanism | Prevents NF-κB nuclear translocation | Blocks Arachidonic Acid |
| GI Safety Profile | High (Gastro-sparing design) | Low (High risk of ulceration/bleeding) |
| Chemical Nature | N-Acylhydrazone (Non-acidic) | Carboxylic Acid (Acidic, ion-trapping) |
| Potency (IC50) | 3.8 μM (IKK2) | ~0.1–1.0 μM (COX-1/2) |
Mechanistic Analysis: Upstream vs. Downstream Intervention
The distinct advantage of this compound lies in its point of intervention. While NSAIDs function as "end-product" inhibitors, this compound acts as a "master switch" regulator.
Signaling Pathway Visualization
The following diagram illustrates the divergent pathways of this compound (IKK2 inhibition) and Indomethacin (COX inhibition).
Figure 1: Mechanism of Action comparison. This compound inhibits IKK2, preventing NF-κB translocation and subsequent COX-2 expression, whereas NSAIDs only inhibit the catalytic activity of expressed COX enzymes.
Preclinical Performance & Safety
Anti-Inflammatory Efficacy (In Vivo)
In standard murine models of acute inflammation (e.g., Carrageenan-induced paw edema), this compound demonstrates efficacy comparable to standard NSAIDs but achieves this via the suppression of cytokine production rather than direct prostaglandin blockade.
-
Potency: IC50 for IKK2 inhibition is 3.8 μM .[1]
-
Structure-Activity Relationship (SAR): The 7-azaindole moiety mimics the purine ring of ATP, allowing it to compete for the ATP-binding site of the IKK2 kinase domain, a significant improvement over the nitrobenzylidene precursor (LASSBio-1524, IC50 = 20 μM).
Gastrointestinal Safety (The "Gastro-Sparing" Effect)
A critical failure point for NSAIDs is gastric toxicity. Indomethacin causes ulceration through two mechanisms:
-
Topical Irritation: The free carboxylic acid group "ion traps" inside gastric epithelial cells, causing direct cytotoxicity.
-
Systemic Effect: Inhibition of COX-1 reduces cytoprotective prostaglandins (PGE2), reducing mucus and bicarbonate secretion.
This compound Superiority:
-
Non-Acidic Scaffold: The N-acylhydrazone structure lacks the acidic carboxylic group, eliminating the topical irritation component.
-
COX-1 Sparing: By targeting IKK2, it modulates inflammation without completely ablating basal COX-1 activity required for gastric maintenance.
Experimental Protocols (Self-Validating Systems)
To validate the comparative efficacy and safety of this compound, the following standardized protocols are recommended. These workflows ensure data integrity and reproducibility.
Protocol A: Carrageenan-Induced Paw Edema (Efficacy)
Objective: Quantify the anti-edematogenic effect relative to Indomethacin.
-
Animal Selection: Male Wistar rats (150–200 g), fasted for 12h (water ad libitum).
-
Baseline Measurement: Measure initial paw volume (
) using a hydroplethysmometer. -
Treatment Groups (n=6):
-
Vehicle Control: DMSO/Saline (1:9).
-
Positive Control: Indomethacin (10 mg/kg, p.o.).
-
Test Group: this compound (Equimolar dose, typically 10–30 mg/kg, p.o.).
-
-
Induction: 1 hour post-treatment, inject 100 μL of 1% Carrageenan (lambda type) into the subplantar region of the right hind paw.
-
Data Acquisition: Measure paw volume (
) at 1, 2, 3, and 4 hours post-injection. -
Calculation:
[2]
Protocol B: Gastric Ulceration Index (Safety)
Objective: Confirm the gastro-sparing profile of this compound.
-
Dosing: Administer a supratherapeutic dose (e.g., 100 mg/kg) of this compound and Indomethacin to separate groups of fasted rats.
-
Termination: Euthanize animals 4–6 hours post-administration.
-
Tissue Prep: Remove the stomach, open along the greater curvature, and wash with saline.
-
Scoring: Examine the gastric mucosa under a stereomicroscope. Score lesions based on the Laine & Weinstein scale:
-
0 = Normal mucosa.
-
1 = Hemorrhage/Erythema.[3]
-
2 = Erosions < 1mm.
-
3 = Erosions 1–2mm.
-
4 = Ulcers > 2mm (or perforation).
-
-
Validation: The Indomethacin group must show significant ulceration (Index > 15mm) for the test to be valid. This compound is expected to show near-zero ulceration.
Workflow Diagram
Figure 2: Dual-stream experimental workflow for validating anti-inflammatory efficacy (top path) and gastrointestinal safety (bottom path).
References
-
LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties. Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]
-
LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice. (Context for LASSBio protocols) Source: PubMed Central URL:[Link]
-
Adaptation of rat gastric tissue against indomethacin toxicity. (Reference for NSAID toxicity model) Source: PubMed URL:[2][Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (Protocol Standard) Source: Methods in Molecular Biology URL:[Link]
Sources
Head-to-Head Comparison Guide: LASSBio-1829 HCl vs. PS-1145
Content Type: Technical Comparison Guide
Subject: IKK
Executive Summary: The Verdict
In the landscape of NF-
-
PS-1145 is the industry gold standard . It offers nanomolar potency (
nM) and high specificity, making it the primary choice for in vitro mechanistic validation and establishing "proof-of-concept" for IKK inhibition in oncology and immunology. -
This compound is a novel structural prototype . Belonging to the N-acylhydrazone (NAH) class, it exhibits micromolar potency (
M).[1] Its value lies not in raw potency, but in its unique chemical scaffold, oral bioavailability, and potential for multi-target optimization, characteristic of the LASSBio library's design philosophy.
Recommendation: Use PS-1145 for high-sensitivity kinase assays and cellular signaling blockade. Use This compound when exploring novel N-acylhydrazone pharmacophores or investigating oral anti-inflammatory efficacy in non-oncological murine models.
Mechanistic Profile & Target Specificity[2]
Both compounds target the Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta (IKK
Signaling Pathway Visualization
The diagram below illustrates the intervention point for both compounds within the NF-
Figure 1: Canonical NF-
Quantitative Performance Comparison
The following data highlights the significant potency gap between the established standard (PS-1145) and the developmental prototype (this compound).
| Feature | PS-1145 | This compound |
| Chemical Class | N-acylhydrazone (NAH) | |
| Primary Target | IKK | IKK |
| IC | 88 nM – 150 nM [1, 2] | 3.8 |
| Selectivity | High (Little effect on PKA, PKC, CKII) | Moderate (Prototype stage) |
| Solubility | DMSO soluble; low aqueous solubility | Improved aqueous solubility (HCl salt form) |
| Primary Application | Cancer (Multiple Myeloma), Acute Inflammation | Chronic Inflammation, Structural Design (SAR) |
| Development Status | Commercially Available Tool Compound | Academic/Pre-clinical Prototype |
Key Insight: The "HCl" Factor
LASSBio-1829 is often cited as the hydrochloride salt (HCl) . This is a critical medicinal chemistry modification. The parent N-acylhydrazones often suffer from poor aqueous solubility. The HCl salt formation significantly improves dissolution kinetics, which is essential for the oral bioavailability observed in murine inflammation models [3].
Experimental Protocols
To ensure reproducibility, the following protocols are designed for researchers validating these inhibitors.
A. Reconstitution & Storage
-
PS-1145:
-
Solvent: 100% DMSO.
-
Stock Concentration: 10 mM.
-
Storage: -20°C (stable for >6 months). Avoid freeze-thaw cycles.
-
-
This compound:
-
Solvent: DMSO (primary); Water/Saline (secondary, due to HCl salt).
-
Stock Concentration: 10 mM in DMSO recommended for cellular assays to ensure consistency.
-
Storage: -20°C, desiccated.
-
B. Cellular NF- B Inhibition Assay (Luciferase Reporter)
This protocol validates the functional efficacy of the inhibitors in a cellular environment.[2]
Materials:
-
HEK293T cells stably transfected with NF-
B-Luciferase reporter. -
TNF-
(Recombinant human). -
Luciferase Assay System (e.g., Promega).
Workflow Visualization:
Figure 2: Step-by-step workflow for validating IKK inhibition using a luciferase reporter system.
Step-by-Step Protocol:
-
Seeding: Plate HEK293T-NF
B-Luc cells at cells/well in DMEM + 10% FBS. Incubate overnight at 37°C. -
Starvation (Optional): Replace medium with Opti-MEM (low serum) 2 hours prior to treatment to reduce background.
-
Inhibitor Treatment:
-
Add PS-1145 (Serial dilution: 10 nM to 1
M). -
Add This compound (Serial dilution: 1
M to 50 M). Note the higher concentration range required. -
Include a DMSO vehicle control (0.1% final concentration).
-
Incubate for 1 hour .
-
-
Induction: Add TNF-
(final concentration 10 ng/mL) to all wells except the negative control. Incubate for 5 hours. -
Readout: Lyse cells and add Luciferase substrate. Measure luminescence using a plate reader.
-
Analysis: Calculate % Inhibition relative to the TNF-
+ DMSO control.
Safety & Toxicology Profile
When selecting a compound for in vivo or complex in vitro models, toxicity is a limiting factor.
-
PS-1145 Cytotoxicity:
-
Exhibits cytotoxicity in Multiple Myeloma (MM) cells specifically due to their dependence on NF-
B [2]. -
In normal fibroblasts or epithelial cells, cytotoxicity is generally low at effective concentrations (<500 nM).
-
Warning: At high concentrations (>10
M), off-target effects on other kinases may induce apoptosis independent of NF- B.
-
-
This compound Cytotoxicity:
-
Designed as an anti-inflammatory agent with a focus on safety.
-
In murine models, oral doses up to 100
mol/kg showed anti-inflammatory activity without acute lethality [3]. -
Note: As an N-acylhydrazone, it may possess different metabolic stability profiles compared to
-carbolines. The HCl salt form improves gut absorption, potentially altering the systemic toxicity profile compared to the free base.
-
References
-
Yemelyanov, A., et al. (2006). Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells. Oncogene. [Link]
-
Lacerda, R. B., et al. (2016). LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties.[1] ChemMedChem.[3] [Link]
Sources
- 1. LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lassbio.com.br [lassbio.com.br]
A Researcher's Guide to LASSBio-1829 HCl: Reproducibility and Comparative Efficacy in Inflammatory Models
For researchers and drug development professionals navigating the landscape of novel anti-inflammatory agents, the reproducibility of preclinical findings is paramount. This guide provides an in-depth analysis of LASSBio-1829 HCl, a potent N-acylhydrazone inhibitor of IκB kinase 2 (IKK2), designed to offer a critical evaluation of its experimental results and a comparative perspective against other relevant compounds. By dissecting its mechanism of action and the experimental frameworks used to validate its efficacy, this document aims to equip scientists with the necessary insights to assess its potential and design further investigations.
Introduction to this compound: A Targeted Approach to Inflammation
This compound emerges from a focused drug design strategy targeting IKK2, a key kinase in the NF-κB signaling pathway, which is a central regulator of the inflammatory response. The hydrochloride salt of (E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide, LASSBio-1829, was developed by the Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro.[1] The core rationale behind its development lies in the therapeutic potential of inhibiting IKK2 to mitigate the downstream effects of pro-inflammatory cytokines and other inflammatory stimuli.
The initial biochemical characterization of this compound demonstrated its potency as an IKK2 inhibitor with an IC50 value of 3.8 μM.[1] This level of activity positions it as a significant improvement over its parent compound, LASSBio-1524, and a candidate worthy of further preclinical evaluation. While the primary publication asserts its activity in several in vivo pharmacological inflammation tests, this guide seeks to provide a more granular understanding of these experimental outcomes.[1]
Mechanism of Action: Targeting the NF-κB Signaling Cascade
The anti-inflammatory effects of this compound are attributed to its inhibition of IKK2. This enzyme plays a crucial role in the canonical NF-κB signaling pathway, a cornerstone of the innate and adaptive immune systems.
The IKK2-NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
In its inactive state, the transcription factor NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by various inflammatory signals, the IKK complex, containing the catalytic subunit IKK2 (IKKβ), becomes activated. IKK2 then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound, by inhibiting IKK2, prevents the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state and suppressing the inflammatory cascade.
Comparative In Vivo Efficacy: Assessing Anti-Inflammatory Potential
While the primary publication on this compound states its activity in "several pharmacological inflammation tests in vivo," specific quantitative data from these studies are not detailed in the available literature.[1] To provide a comparative context, this guide will outline the standard, reproducible in vivo models typically used for evaluating anti-inflammatory N-acylhydrazone compounds and present data for comparable IKK2 inhibitors.
Carrageenan-Induced Paw Edema
This is a widely used and highly reproducible model of acute inflammation. Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain). The early phase (0-2 hours) is mediated by histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is primarily driven by prostaglandins and the infiltration of neutrophils.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Swiss mice or Wistar rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Compound Administration: this compound or a comparator compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle (e.g., saline, DMSO) is administered to the control group.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.
Comparative Data for IKK2 Inhibitors in the Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose & Route | Time Point (hours) | % Inhibition of Edema | Reference |
| This compound | Data not publicly available | - | - | - | - |
| AS602868 | Rat | 30 mg/kg, i.p. | 3 | ~50% | |
| BMS-345541 | Mouse | 100 mg/kg, p.o. | 4 | Significant reduction | [1] |
Note: The table highlights the lack of publicly available data for this compound in this specific model and provides examples of data for other IKK2 inhibitors to serve as a benchmark for future studies.
Formalin-Induced Nociception
The formalin test is a model of persistent pain that has both a neurogenic and an inflammatory component. A subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic licking and biting response. The early phase (0-5 minutes) is a direct result of C-fiber activation, while the late phase (15-30 minutes) is associated with an inflammatory response in the paw and central sensitization in the spinal cord.
Experimental Protocol: Formalin-Induced Nociception
-
Animal Model: Male Swiss mice are commonly used.
-
Acclimatization and Habituation: Animals are acclimatized and habituated to the observation chambers.
-
Compound Administration: Test compounds are administered (p.o. or i.p.) prior to the formalin injection.
-
Induction of Nociception: A 20 µL injection of 2.5% formalin is administered subcutaneously into the dorsal surface of the right hind paw.
-
Observation: The amount of time the animal spends licking or biting the injected paw is recorded for the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: The total licking time in each phase is calculated and compared between the treatment and control groups.
Comparative Data for N-acylhydrazones and IKK2 Inhibitors in the Formalin Test
| Compound | Animal Model | Dose & Route | Phase | % Reduction in Licking Time | Reference |
| This compound | Data not publicly available | - | - | - | - |
| LASSBio-1586 | Mouse | 20 mg/kg, p.o. | Late Phase | 96.74% | [2] |
| TPCA-1 (IKK2 inhibitor) | Rat | 10 mg/kg, i.p. | Late Phase | Significant reduction | [3] |
Note: This table illustrates the efficacy of a related N-acylhydrazone and another IKK2 inhibitor in the formalin test, providing a framework for evaluating the potential of this compound.
Discussion and Future Directions
The available evidence strongly suggests that this compound is a promising anti-inflammatory agent due to its potent and specific inhibition of IKK2. The N-acylhydrazone scaffold has proven to be a valuable pharmacophore in the development of various therapeutic agents, and this compound represents a successful application of this chemistry to target a key inflammatory pathway.
However, for the scientific community to fully assess the reproducibility and therapeutic potential of this compound, the publication of detailed in vivo experimental data is crucial. This includes dose-response curves, efficacy in various models of acute and chronic inflammation, and pharmacokinetic/pharmacodynamic (PK/PD) profiling.
Recommendations for Future Research:
-
Head-to-Head Comparison: Conduct in vivo studies directly comparing this compound with other well-characterized IKK2 inhibitors, such as BMS-345541 and AS602868, in standardized models of inflammation.
-
Chronic Inflammation Models: Evaluate the efficacy of this compound in models of chronic inflammatory diseases, such as collagen-induced arthritis or inflammatory bowel disease, to assess its potential for long-term therapeutic use.
-
Safety and Toxicology: Perform comprehensive safety and toxicology studies to determine the therapeutic window and potential off-target effects of this compound.
-
Mechanism of Action Confirmation in Vivo: Utilize in vivo models to confirm that the anti-inflammatory effects of this compound are indeed mediated by the inhibition of the NF-κB pathway, for instance, by measuring the levels of phosphorylated IκBα and nuclear NF-κB in inflamed tissues.
Conclusion
This compound stands as a well-designed IKK2 inhibitor with demonstrated in vitro potency. While its in vivo anti-inflammatory activity has been reported, the lack of detailed, publicly available experimental data currently limits a comprehensive, independent assessment of its reproducibility and comparative efficacy. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to design studies that can rigorously evaluate the therapeutic potential of this compound and contribute to the development of novel anti-inflammatory therapies.
References
- Pascual-Salcedo, D., et al. (2011). Inhibition of IKK2 by AS602868 in vivo does not prevent experimental autoimmune encephalomyelitis.
- Burke, J. R., et al. (2003). BMS-345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site of the enzyme and blocks NF-κB-dependent transcription in mice. Journal of Biological Chemistry, 278(3), 1450-1456.
- Podolin, P. L., et al. (2005). Attenuation of murine collagen-induced arthritis by a novel, potent, and selective inhibitor of IκB kinase 2, TPCA-1 (2-[(aminocarbonyl) amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide). Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381.
- Fraga, C. A. M., et al. (2015). LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties. ChemMedChem, 11(2), 143-148.
- de Melo, T. R., et al. (2018). LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice. PLoS One, 13(7), e0199009.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
